D-Fructose-13C6,d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1,5+1D,6+1D |
InChI Key |
BJHIKXHVCXFQLS-ANDRLTSPSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)[13C]([2H])([2H])O)([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of D-Fructose-13C6,d7
This guide provides a detailed examination of the molecular structure of D-Fructose-13C6,d7, an isotopically labeled form of the monosaccharide D-fructose. This molecule is of significant interest to researchers in metabolomics, drug development, and biochemistry, primarily for its use as an internal standard or tracer in metabolic flux analysis.[1][2]
Molecular Structure Overview
This compound is a stable isotope-labeled version of D-fructose. The labeling encompasses both the carbon backbone and specific hydrogen atoms. The standard molecular formula for D-fructose is C₆H₁₂O₆.[3] For this isotopologue, the formula is ¹³C₆H₅D₇O₆.
The nomenclature "13C6,d7" specifies the nature and extent of isotopic enrichment:
-
¹³C₆ : This indicates that all six carbon atoms in the fructose molecule have been replaced with the stable isotope carbon-13.[2][4][5] This uniform labeling of the carbon skeleton makes it a valuable tool for tracing the metabolic fate of fructose in biological systems.
-
d₇ : This denotes the substitution of seven hydrogen atoms with deuterium (²H or D), the heavy isotope of hydrogen.
The specific positions of the seven deuterium atoms are on carbons 1, 3, 4, 5, and 6. The deuteration pattern is as follows:
-
Two deuterium atoms on Carbon-1 (C1)
-
One deuterium atom on Carbon-3 (C3)
-
One deuterium atom on Carbon-4 (C4)
-
One deuterium atom on Carbon-5 (C5)
-
Two deuterium atoms on Carbon-6 (C6)
Data Presentation: Structural Summary
The key structural and isotopic features of this compound are summarized in the table below.
| Feature | Description |
| Chemical Name | D-Fructose-1,1,3,4,5,6,6-d7, U-¹³C₆ |
| Molecular Formula | ¹³C₆H₅D₇O₆ |
| Carbon Labeling | All six carbon atoms are ¹³C.[2][4][5][6] |
| Deuterium Labeling | Seven hydrogen atoms are replaced by deuterium (D). |
| Deuteration Positions | C1 (x2), C3 (x1), C4 (x1), C5 (x1), C6 (x2) |
| Common Form | In solution, fructose exists as an equilibrium mixture of cyclic isomers (pyranose and furanose) and a small amount of the open-chain form. |
Experimental Protocols
The characterization and use of isotopically labeled compounds like this compound involve specific experimental protocols. While this guide focuses on the molecular structure, the following methodologies are central to its application.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C and ²H NMR are used to confirm the positions and extent of isotopic labeling. The uniform ¹³C enrichment provides strong signals for every carbon position, and deuterium substitution patterns can be elucidated through a combination of NMR techniques.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to confirm the molecular weight of the labeled compound, which shows a characteristic mass shift compared to the unlabeled counterpart. For this compound, the expected mass increase is +13 atomic mass units (+6 for the carbons and +7 for the deuterium atoms, minus the 7 replaced hydrogens).
-
Metabolic Flux Analysis : this compound is introduced into a biological system (e.g., cell culture, animal model). After a period of metabolism, downstream metabolites are extracted and analyzed by LC-MS or GC-MS. The incorporation of ¹³C and D into these metabolites allows for the quantitative tracing of fructose metabolic pathways.
Visualization of Molecular Structure
The following diagrams illustrate the molecular structure of this compound in its open-chain (keto) form and its common cyclic β-D-fructopyranose form.
Caption: Open-chain (keto) form of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Fructose [webbook.nist.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. D -Fructose-13C6 13C 99atom , 99 CP 201595-65-5 [sigmaaldrich.com]
- 6. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.25 [isotope.com]
A Technical Guide to the Synthesis and Purification of D-Fructose-¹³C₆,d₇
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of D-Fructose-¹³C₆,d₇, a dual-labeled isotopic tracer crucial for metabolic research and drug development. This document details plausible synthetic and purification methodologies, presents quantitative data in structured tables, and includes visualizations of key pathways and workflows to facilitate understanding and application in a laboratory setting.
Introduction
D-Fructose-¹³C₆,d₇ is a stable isotope-labeled derivative of D-fructose, where all six carbon atoms are replaced with the ¹³C isotope, and seven hydrogen atoms are substituted with deuterium (²H or d). This dual labeling makes it a powerful tool for metabolic studies, allowing researchers to trace the metabolic fate of both the carbon skeleton and specific hydrogen atoms of fructose in vivo and in vitro. Its applications are pivotal in understanding fructose metabolism in various physiological and pathological conditions, including diabetes, obesity, and non-alcoholic fatty liver disease, as well as in the development of therapeutic agents targeting metabolic pathways.
Synthesis of D-Fructose-¹³C₆,d₇
A direct, one-pot synthesis of D-Fructose-¹³C₆,d₇ is not readily found in the literature. Therefore, a plausible and efficient approach involves a two-step process: first, the synthesis of D-Fructose-¹³C₆ from D-Glucose-¹³C₆, followed by a deuteration step.
Synthesis of D-Fructose-¹³C₆ via Isomerization of D-Glucose-¹³C₆
The most common and efficient method for producing fructose from glucose on an industrial scale is through enzymatic isomerization. This method can be adapted for the synthesis of isotopically labeled fructose. An alternative chemical method involves base-catalyzed isomerization.
2.1.1. Enzymatic Isomerization Protocol
This protocol utilizes immobilized glucose isomerase to convert D-Glucose-¹³C₆ to D-Fructose-¹³C₆.
Materials:
-
D-Glucose-¹³C₆
-
Immobilized Glucose Isomerase (e.g., from Streptomyces rubiginosus)
-
Magnesium sulfate (MgSO₄) solution (cofactor)
-
Phosphate buffer (pH 7.5)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
HPLC system for reaction monitoring
-
Filtration apparatus
Procedure:
-
Prepare a solution of D-Glucose-¹³C₆ in deionized water.
-
Transfer the solution to the jacketed reactor and bring to the optimal reaction temperature for the specific glucose isomerase used (typically 50-65°C).[1]
-
Adjust the pH of the solution to the optimal range for the enzyme (typically around 7.5) using a phosphate buffer.[1]
-
Add the magnesium sulfate solution as a cofactor for the enzyme.
-
Add the immobilized glucose isomerase to the glucose solution. The enzyme loading will depend on the specific activity of the enzyme preparation.
-
Stir the reaction mixture continuously.
-
Monitor the progress of the isomerization reaction by taking periodic samples and analyzing the ratio of fructose to glucose using an HPLC system.
-
The reaction is an equilibrium process; typically, a conversion of 42-55% of glucose to fructose is achieved.[2]
-
Once equilibrium is reached (usually within a few hours to 24 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The resulting solution contains a mixture of D-Fructose-¹³C₆, unreacted D-Glucose-¹³C₆, and minor byproducts.
2.1.2. Chemical Isomerization (Base-Catalyzed)
This method provides an alternative to enzymatic conversion, using a base to catalyze the isomerization via the Lobry de Bruyn-Alberda-van Ekenstein transformation.[3]
Materials:
-
D-Glucose-¹³C₆
-
Sodium hydroxide (NaOH) or an organic base like triethylamine (TEA)[3]
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
pH meter
-
HPLC system for reaction monitoring
Procedure:
-
Dissolve D-Glucose-¹³C₆ in deionized water in the reactor.
-
Heat the solution to the desired reaction temperature (e.g., 50-90°C).[4]
-
Carefully add the base (e.g., NaOH solution) to adjust the pH to the desired level (e.g., pH 9.5-11.5).[4]
-
Maintain the temperature and pH while stirring the reaction mixture.
-
Monitor the formation of D-Fructose-¹³C₆ using HPLC.
-
Yields of up to 31-32% fructose can be achieved under optimized conditions.[3][4]
-
Once the desired conversion is reached, cool the reaction mixture and neutralize it with a suitable acid.
-
The resulting solution will contain a mixture of D-Fructose-¹³C₆, D-Glucose-¹³C₆, and other epimers like D-mannose-¹³C₆.
Deuteration of D-Fructose-¹³C₆
The introduction of deuterium atoms can be achieved through a reduction reaction. A possible method is the reduction of the carbonyl group and subsequent selective oxidation, though a more direct approach would be preferable. A plausible method is adapted from a procedure for labeling mannose and fructose in plasma samples.[5]
Protocol for Deuteration:
Materials:
-
D-Fructose-¹³C₆ (from step 2.1)
-
Sodium borodeuteride (NaBD₄)
-
Appropriate solvent (e.g., water, ethanol)
Equipment:
-
Reaction flask with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the purified D-Fructose-¹³C₆ in the chosen solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium borodeuteride to the cooled fructose solution with stirring. The borodeuteride will reduce the ketone group at the C2 position to a hydroxyl group, and potentially exchange other labile protons. The exact positions of deuteration will depend on the reaction conditions and the stereochemistry of the reduction. Commercially available D-Fructose-d₇ is labeled at positions 1,1,3,4,5,6,6, suggesting a more complex or specific deuteration process might be employed by manufacturers, possibly involving base-catalyzed exchange in D₂O.[6]
-
Allow the reaction to proceed for a specified time.
-
Quench the reaction by carefully adding an acid to neutralize the excess borodeuteride.
-
The resulting product, D-Fructose-¹³C₆,d₇, will need to be purified from the reaction mixture.
Purification of D-Fructose-¹³C₆,d₇
The primary challenge in the purification of fructose is its separation from the structurally similar glucose. Chromatographic techniques are the most effective methods for this purpose.
Simulated Moving Bed (SMB) Chromatography
SMB is a highly efficient, continuous chromatographic technique used for large-scale separation of fructose and glucose in the production of high-fructose corn syrup.[7][8] This technique can be scaled down for laboratory preparations.
Principle: SMB simulates a counter-current movement of the stationary phase relative to the mobile phase. This is achieved by periodically shifting the inlet and outlet ports along a series of interconnected chromatography columns. This continuous process allows for a more efficient separation with higher purity and yield compared to batch chromatography.[7]
Experimental Setup:
-
A series of chromatography columns packed with a suitable stationary phase (e.g., a strong acid cation exchange resin in the calcium form).[9]
-
A multi-port valve system to control the flow of the mobile phase and the sample.
-
Pumps for the eluent and the feed mixture.
-
Detectors (e.g., refractive index) to monitor the separation.
Procedure:
-
The mixture of D-Fructose-¹³C₆,d₇ and D-Glucose-¹³C₆ is continuously fed into the SMB system.
-
The eluent (typically deionized water) is pumped through the system.
-
Due to the differential interaction with the stationary phase, fructose is retained longer than glucose.
-
Two product streams are continuously collected: a fructose-rich extract and a glucose-rich raffinate.
-
The operating parameters (flow rates, switching times) are optimized to achieve the desired purity and recovery. Purity of over 99% can be achieved.[9][10]
Preparative High-Performance Liquid Chromatography (HPLC)
For smaller-scale purifications, preparative HPLC is a suitable method.
Protocol:
-
Column: A column designed for carbohydrate separation, such as an amino-propyl or a ligand-exchange column.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used for amino-propyl columns.
-
Detection: Refractive index (RI) detection is typically used for underivatized sugars.
-
Procedure: The crude mixture is injected onto the preparative HPLC column. The eluting fractions are collected based on the retention times of fructose and glucose. The fructose-containing fractions are then pooled and the solvent is removed to yield the purified product.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis and purification of D-Fructose-¹³C₆,d₇ based on literature values for similar processes.
Table 1: Synthesis of D-Fructose-¹³C₆ via Isomerization of D-Glucose-¹³C₆
| Parameter | Enzymatic Isomerization | Chemical (Base-Catalyzed) Isomerization |
| Starting Material | D-Glucose-¹³C₆ | D-Glucose-¹³C₆ |
| Catalyst | Immobilized Glucose Isomerase | NaOH or Triethylamine |
| Typical Yield | 42-55% (equilibrium conversion)[2] | Up to 32%[3] |
| Purity (pre-purification) | Mixture with glucose | Mixture with glucose and other epimers |
| Key Reaction Conditions | pH ~7.5, Temp 50-65°C[1] | pH 9.5-11.5, Temp 50-90°C[4] |
Table 2: Purification of D-Fructose-¹³C₆,d₇
| Parameter | Simulated Moving Bed (SMB) | Preparative HPLC |
| Technique | Continuous Chromatography | Batch Chromatography |
| Stationary Phase | Strong acid cation exchange resin (Ca²⁺ form) | Amino-propyl or Ligand-exchange |
| Achievable Purity | > 99%[9][10] | > 98% |
| Typical Recovery | > 90%[10] | Variable, depends on loading and resolution |
| Scale | Large scale, adaptable to lab scale | Lab scale |
Mandatory Visualizations
Signaling Pathway: Fructose Metabolism
The following diagram illustrates the primary metabolic pathway of fructose in the liver.
Caption: Metabolic fate of fructose in the liver.
Fructose is primarily metabolized in the liver.[11] It is first phosphorylated to fructose-1-phosphate by fructokinase.[11] Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[11] These three-carbon molecules can then enter glycolysis or gluconeogenesis.[12] A significant portion of ingested fructose can be converted to glucose and lactate, which are then released into the bloodstream.[13] Fructose metabolism can also lead to de novo lipogenesis, the synthesis of fatty acids and triglycerides.[13]
Experimental Workflow: Synthesis and Purification
The following diagram outlines the experimental workflow for the synthesis and purification of D-Fructose-¹³C₆,d₇.
Caption: Workflow for D-Fructose-¹³C₆,d₇ synthesis.
Conclusion
The synthesis and purification of D-Fructose-¹³C₆,d₇ present a multi-step process requiring careful control of reaction and purification conditions. The outlined methodologies, based on established principles of sugar chemistry and chromatography, provide a robust framework for the laboratory-scale production of this valuable isotopic tracer. The successful synthesis and purification of D-Fructose-¹³C₆,d₇ will enable researchers to conduct sophisticated metabolic studies, contributing to a deeper understanding of fructose metabolism and the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Purification and kinetic behavior of glucose isomerase from Streptomyces lividans RSU26 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Conversion of D-Glucose to D-Fructose in the Presence of Organogermanium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Study of base-catalyzed isomerization of d-glucose with a focus on reaction kinetics | Semantic Scholar [semanticscholar.org]
- 5. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7942972B2 - Method for separating fructose and glucose - Google Patents [patents.google.com]
- 7. Simulated moving bed - Wikipedia [en.wikipedia.org]
- 8. prosep-ltd.com [prosep-ltd.com]
- 9. Separation of D-psicose and D-fructose using simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatographic Separation Process | www.purolite.com [purolite.com]
- 11. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Fate of Fructose Ingested with and without Glucose in a Mixed Meal - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Enrichment of D-Fructose-¹³C₆,d₇
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and enrichment of D-Fructose-¹³C₆,d₇, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details typical specifications, analytical methodologies for quality control, and its application in tracing metabolic pathways.
Quantitative Data on Isotopic Purity and Enrichment
The isotopic purity and enrichment of D-Fructose-¹³C₆,d₇ are critical parameters that define its utility as a tracer in metabolic studies. While a specific certificate of analysis for the dually labeled D-Fructose-¹³C₆,d₇ is not publicly available, the following tables summarize the typical specifications for the individually labeled compounds, D-Fructose-¹³C₆ and D-Fructose-d₇. These values serve as a reliable estimate for the quality of the combined labeled molecule.
Table 1: Typical Isotopic Purity and Chemical Assay Data
| Parameter | D-Fructose-¹³C₆ | D-Fructose-d₇ |
| Synonyms | ¹³C Labeled D-fructose, D-Levulose-¹³C₆ | D-Levulose-d₇ |
| CAS Number | 201595-65-5[1] | 1313730-10-7[2] |
| Molecular Formula | ¹³C₆H₁₂O₆ | C₆D₇H₅O₆[2] |
| Molecular Weight | 186.11 g/mol [1] | 187.20 g/mol [2] |
| Chemical Purity (Assay) | ≥98% to 99% (CP)[1] | 99% (CP)[2] |
| Form | Powder[2] | Powder[2] |
| Melting Point | 119-122 °C (dec.) (lit.)[2] | 119-122 °C (dec.) (lit.)[2] |
Table 2: Isotopic Enrichment Specifications
| Parameter | D-Fructose-¹³C₆ | D-Fructose-d₇ |
| Isotopic Enrichment | 99 atom % ¹³C | 97 atom % D[2] |
| Mass Shift | M+6 | M+7[2] |
Note: The data presented in these tables are compiled from publicly available information for the singly labeled compounds and should be considered as typical values. For specific batch analysis, please refer to the Certificate of Analysis provided by the supplier.
Experimental Protocols for Isotopic Analysis
The determination of isotopic purity and enrichment of D-Fructose-¹³C₆,d₇ relies on robust analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for Isotopic Enrichment
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods to determine the isotopic enrichment and distribution of mass isotopomers.
Protocol: GC-MS Analysis of Fructose Isotopologues
-
Derivatization: To increase volatility for GC analysis, fructose is derivatized. A common method is oximation followed by silylation.
-
Dissolve 1-5 mg of D-Fructose-¹³C₆,d₇ in 100 µL of pyridine.
-
Add 100 µL of a 2% (w/v) hydroxylamine hydrochloride solution in pyridine.
-
Incubate at 90°C for 30 minutes.
-
Cool to room temperature and add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: Agilent J&W HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Mass Spectrometer: Agilent 5975N or similar.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
Data Analysis:
-
The isotopic enrichment is determined by analyzing the mass isotopomer distribution of a characteristic fragment ion of the derivatized fructose.
-
Corrections for the natural abundance of isotopes in the unlabeled fructose and derivatizing agents are necessary for accurate quantification.[4]
-
NMR Spectroscopy for Isotopic Purity and Positional Labeling
¹³C NMR spectroscopy is a definitive method to confirm the positions and extent of ¹³C labeling.
Protocol: ¹³C NMR Analysis of D-Fructose-¹³C₆,d₇
-
Sample Preparation:
-
Dissolve 10-20 mg of D-Fructose-¹³C₆,d₇ in 0.6 mL of Deuterium Oxide (D₂O).
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 500 MHz or equivalent.
-
Probe: 5 mm broadband observe probe.
-
Temperature: 298 K.
-
Pulse Program: A standard ¹³C single-pulse experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: 200 ppm.
-
Number of Scans: 1024 (or more for higher signal-to-noise).
-
Relaxation Delay: 5 seconds.
-
-
-
Data Analysis:
-
The ¹³C spectrum of fully labeled D-Fructose-¹³C₆ will show complex splitting patterns due to ¹³C-¹³C coupling.
-
The absence of significant peaks at the chemical shifts corresponding to natural abundance ¹³C fructose confirms high isotopic purity.
-
Integration of the signals can provide a quantitative measure of the ¹³C enrichment at each carbon position.
-
Visualization of Metabolic Tracing and Analytical Workflow
Isotopically labeled fructose is instrumental in elucidating metabolic pathways. The following diagrams illustrate the central metabolic fate of fructose and a typical experimental workflow for a tracer study.
References
- 1. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.25 [isotope.com]
- 2. D-Fructose-1,1,3,4,5,6,6-d7 97 atom % D | 1313730-10-7 [sigmaaldrich.com]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Fructose-¹³C₆,d₇: Properties, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the isotopically labeled monosaccharide, D-Fructose-¹³C₆,d₇. It also delves into its applications in metabolic research and outlines key experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and metabolomics.
Core Physical and Chemical Properties
Isotopically labeled D-Fructose, including D-Fructose-¹³C₆,d₇, serves as a critical tracer in metabolic studies, allowing for the precise tracking of fructose metabolism through various biochemical pathways. The substitution of carbon-12 with carbon-13 and hydrogen with deuterium provides a distinct mass signature that can be detected by mass spectrometry and nuclear magnetic resonance, without significantly altering the molecule's biological activity.
Below is a summary of the key physical and chemical properties for D-Fructose-¹³C₆,d₇ and its related isotopologues.
| Property | D-Fructose-¹³C₆,d₇ | D-Fructose-¹³C₆ | D-Fructose-d₇ |
| Synonyms | - | D-(-)-Fructose-¹³C₆, D-(-)-Levulose-¹³C₆ | D-Levulose-d₇ |
| Molecular Formula | ¹³C₆H₅D₇O₆[1] | ¹³C₆H₁₂O₆[2] | C₆D₇H₅O₆[3] |
| Molecular Weight | 193.15 g/mol [1] | 186.11 g/mol [4] | 187.20 g/mol [3] |
| CAS Number | Not explicitly found | 201595-65-5[2] | 1313730-10-7[3] |
| Appearance | Solid[1] | Powder[5] | Powder[3] |
| Melting Point | Not explicitly found | 119-122 °C (decomposes)[5][6] | 119-122 °C (decomposes)[3] |
| Isotopic Purity | Not explicitly found | 99 atom % ¹³C[5] | 97 atom % D[3] |
| Chemical Purity | Not explicitly found | ≥98%[4] | 99% (CP)[3] |
| Solubility | Soluble in DMSO, H₂O, Ethanol, DMF[1] | DMSO: 1 mg/ml, PBS (pH 7.2): 10 mg/ml[2] | Not explicitly found |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1] | Room temperature[5] | Not explicitly found |
| Mass Shift | M+13 (relative to unlabeled) | M+6[5] | M+7[3] |
Applications in Research and Drug Development
Stable isotope-labeled compounds like D-Fructose-¹³C₆,d₇ are invaluable tools in metabolic research and pharmaceutical development.[7][8][9] Their primary application lies in their use as tracers for quantifying metabolic fluxes and elucidating biochemical pathways.[10]
In the context of drug development, understanding how a therapeutic agent affects metabolic pathways is crucial. Deuteration, in particular, has been explored for its potential to alter the pharmacokinetic and metabolic profiles of drugs.[7][8][9]
Key research applications include:
-
Metabolic Flux Analysis (MFA): Labeled fructose can be introduced into cellular systems or whole organisms to trace the progression of its carbon and hydrogen atoms through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[10]
-
Clinical Mass Spectrometry: It can serve as an internal standard for the accurate quantification of unlabeled fructose in biological samples.[2][8]
-
Therapeutic Drug Monitoring (TDM): Labeled compounds are used to understand the metabolic fate of drugs and their impact on endogenous metabolism.[7][8]
-
Study of Inborn Errors of Metabolism: Research into conditions like hereditary fructose intolerance (HFI) utilizes labeled fructose to non-invasively assess the activity of specific metabolic pathways.[11]
Experimental Protocols
The following sections outline methodologies for key experiments involving isotopically labeled fructose, based on published research.
Metabolic Fate Analysis of Fructose in Adipocytes using [U-¹³C₆]-D-fructose
This protocol is adapted from a study investigating the metabolism of fructose in human adipocytes.[12]
Objective: To trace the metabolic fate of fructose and quantify its contribution to various metabolic pathways, including glycolysis, the TCA cycle, and de novo fatty acid synthesis.
Methodology:
-
Cell Culture: Differentiating and differentiated human adipocytes are cultured in appropriate media.
-
Tracer Introduction: The culture medium is replaced with a medium containing a known concentration of [U-¹³C₆]-D-fructose. Cells are incubated for a specified period.
-
Metabolite Extraction: After incubation, the medium is collected, and the cells are washed and harvested. Intracellular metabolites are extracted using a suitable solvent system (e.g., methanol/water/chloroform).
-
Derivatization: Extracted metabolites are chemically derivatized to increase their volatility for gas chromatography analysis.
-
GC-MS Analysis: The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of ¹³C-labeled isotopologues.
-
Data Analysis: The distribution of ¹³C in downstream metabolites (e.g., lactate, glutamate, fatty acids) is analyzed to determine the relative activities of different metabolic pathways. For example, the amount of [4,5-¹³C₂]-glutamate formed is indicative of the pyruvate dehydrogenase (PDH) flux, which represents the entry of pyruvate into the TCA cycle.[12]
In Vivo Fructose Metabolism Study in Humans using [U-¹³C]-Fructose
This protocol is based on a study investigating fructose metabolism in children with and without hereditary fructose intolerance.[11]
Objective: To determine the pathways of fructose conversion to glucose in vivo.
Methodology:
-
Subject Preparation: Subjects fast overnight prior to the study.
-
Tracer Administration: A constant infusion of D-[U-¹³C]fructose is administered nasogastrically at a controlled rate.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion.
-
Plasma Preparation: Plasma is separated from the blood samples.
-
¹³C NMR Spectroscopy: The plasma samples are analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isotopic enrichment and positional distribution of ¹³C in plasma glucose.
-
Data Analysis: The ¹³C labeling pattern in glucose provides information about the metabolic pathways through which fructose was converted to glucose. For instance, the presence of three adjacent ¹³C atoms at glucose positions C-4, C-5, and C-6 suggests a direct pathway from fructose to fructose-1,6-bisphosphate, bypassing the aldolase B enzyme.[11]
Visualizing Fructose Metabolism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the use of labeled fructose.
Caption: Principal metabolic pathways of fructose catabolism in the liver.[13][14]
Caption: A generalized experimental workflow for a stable isotope tracer study.
References
- 1. D-果糖-13C6,d7-果糖13C6,d7) | D-Fructose-13C6,d7-Fructose-13C6,d7) | monosaccharide | 美国InvivoChem [invivochem.cn]
- 2. caymanchem.com [caymanchem.com]
- 3. D-Fructose-1,1,3,4,5,6,6-d7 Aldrich [sigmaaldrich.com]
- 4. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.25 [isotope.com]
- 5. D-(-)-果糖-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. D-FRUCTOSE (U-13C6) CAS#: 287100-63-4 [amp.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Fructose catabolism [reactome.org]
- 14. researchgate.net [researchgate.net]
The Role of D-Fructose-13C6,d7 in Metabolic Pathway Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the stable isotope-labeled monosaccharide, D-Fructose-13C6,d7, in the intricate analysis of metabolic pathways. By tracing the journey of its carbon and deuterium atoms, researchers can unravel the complexities of fructose metabolism and its impact on interconnected cellular processes. This guide will delve into the core principles, experimental methodologies, data interpretation, and the visualization of metabolic fluxes, offering a vital resource for professionals in metabolic research and drug development.
Core Principles: Tracing Metabolic Fates with Stable Isotopes
Stable isotope labeling is a powerful technique used to track the transformation of molecules through metabolic pathways.[] Unlike radioactive isotopes, stable isotopes like carbon-13 (¹³C) and deuterium (²H or D) are non-radioactive and safe for use in a wide range of experimental systems, including in vivo human studies.[] When cells are supplied with a substrate, such as fructose, that has been enriched with these heavy isotopes, the labeled atoms are incorporated into downstream metabolites. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the extent of this incorporation, providing a dynamic view of metabolic fluxes.
This compound is a dually labeled tracer. The "¹³C6" signifies that all six carbon atoms in the fructose molecule are the heavier ¹³C isotope. The "d7" indicates that seven of the hydrogen atoms have been replaced with deuterium. This dual labeling provides a more detailed and robust tracing of fructose metabolism compared to singly labeled molecules. The ¹³C atoms allow for the tracking of the carbon backbone through various pathways, while the deuterium atoms can provide insights into redox reactions and the origin of specific hydrogen atoms in downstream molecules.
Key Metabolic Pathways Illuminated by Labeled Fructose
The metabolism of fructose primarily occurs in the liver, but also in other tissues like adipose tissue and cancer cells.[2][3] Fructose metabolism bypasses key regulatory steps of glycolysis, leading to a rapid influx of carbons into central carbon metabolism.[4][5] This can significantly impact pathways such as:
-
Glycolysis and Gluconeogenesis: Labeled fructose can be used to quantify its conversion to glycolytic intermediates like pyruvate and lactate, as well as its contribution to glucose production (gluconeogenesis).[2][6]
-
Tricarboxylic Acid (TCA) Cycle: The entry of fructose-derived carbons into the TCA cycle can be monitored by analyzing the isotopic enrichment of TCA cycle intermediates like citrate and glutamate.[2] This provides insights into both anabolic and catabolic processes.
-
De Novo Fatty Acid Synthesis: Fructose is a potent stimulator of lipogenesis.[2][7] By tracking the incorporation of ¹³C from labeled fructose into fatty acids like palmitate and oleate, researchers can quantify the rate of de novo fatty acid synthesis.[2]
-
Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for producing NADPH and precursors for nucleotide synthesis. The positional labeling of lactate can be used to infer the relative activity of the PPP versus glycolysis. For instance, [2,3-¹³C2] lactate is indicative of PPP activity, while [1,2,3-¹³C3] lactate is formed through glycolysis from [U-¹³C6]-d-fructose.[2]
Experimental Workflow and Methodologies
A typical stable isotope tracing experiment using D-Fructose-¹³C6,d7 involves several key steps, from cell culture to data analysis.
Experimental Workflow
Experimental workflow for stable isotope tracing.
Detailed Experimental Protocols
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells, such as human adipocytes or cancer cell lines, at a specific density (e.g., 2 x 10⁵ cells in a 60 mm dish) and grow to confluence.[2]
-
Media Formulation: For labeling experiments, use a base medium that lacks the unlabeled form of the tracer. For example, when using labeled fructose, the base medium should not contain unlabeled fructose. It is also recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled metabolites.[8]
-
Tracer Introduction: After a period of growth, replace the standard medium with the labeling medium containing D-Fructose-¹³C6,d7 at a defined concentration. The concentration and duration of labeling will depend on the specific metabolic pathway and cell type being studied.[2][8] For example, a study on adipocytes used labeled fructose at 10% of the total fructose concentration.[2]
2. Metabolite Extraction:
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically done by aspirating the medium and adding a cold solvent, such as liquid nitrogen or a cold methanol/water solution.[8]
-
Extraction: Scrape the cells in a cold extraction solvent (e.g., 80% methanol) to lyse the cells and solubilize the metabolites.[8]
-
Sample Preparation: Centrifuge the cell lysate to pellet proteins and cell debris. The supernatant containing the metabolites is then collected and dried, for example, using a speed vacuum.[8]
3. Mass Spectrometry Analysis:
-
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dried metabolite extracts are often derivatized to increase their volatility and thermal stability.
-
GC-MS/LC-MS Analysis: The prepared samples are injected into a GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) system. The instrument separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments, allowing for the identification and quantification of different isotopomers.
Data Presentation and Interpretation
The raw data from the mass spectrometer consists of the abundance of different mass isotopomers for each metabolite of interest. This data is then used to calculate isotopic enrichment and infer metabolic fluxes.
Mass Isotopomer Distribution Analysis (MIDA)
MIDA is a mathematical method used to determine the fractional contribution of a labeled precursor to a product molecule.[2] By analyzing the pattern of mass isotopomer distribution, one can calculate the enrichment of the precursor pool and the rate of synthesis of the product.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a tracer experiment with D-Fructose-¹³C6,d7 to illustrate its application.
Table 1: ¹³C Enrichment in Key Metabolites after [U-¹³C6]-Fructose Labeling in Adipocytes
| Metabolite | Control (Unlabeled Fructose) | 1 mM [U-¹³C6]-Fructose | 5 mM [U-¹³C6]-Fructose |
| Lactate (M+3) | 0.8% | 15.2% | 45.7% |
| Glutamate (M+2) | 0.5% | 8.9% | 25.3% |
| Palmitate (M+2) | 1.1% | 12.4% | 38.9% |
Data is presented as the percentage of the metabolite pool that is fully labeled (M+n, where n is the number of ¹³C atoms incorporated). This data is illustrative and based on trends reported in the literature.[2]
Table 2: Calculated Flux Ratios from Isotopomer Data
| Metabolic Flux Ratio | Control | Fructose Treated |
| PDH / PC Flux | 1.2 | 2.5 |
| PPP / Glycolysis | 0.15 | 0.08 |
This table illustrates how isotopomer data can be used to calculate the relative activity of different metabolic pathways. PDH (Pyruvate Dehydrogenase) and PC (Pyruvate Carboxylase) are two key enzymes for pyruvate metabolism. An increased PDH/PC ratio suggests a shift towards oxidative metabolism of pyruvate.[2]
Visualizing Metabolic Pathways with Graphviz
Diagrams are essential for visualizing the flow of labeled atoms through complex metabolic networks.
Fructose Metabolism and Entry into Central Carbon Metabolism
Metabolism of labeled fructose.
Tracing Fructose Carbons into the TCA Cycle and Fatty Acids
TCA cycle and lipogenesis from fructose.
Conclusion
D-Fructose-¹³C6,d7 is a powerful tool for dissecting the complexities of fructose metabolism. Its dual labeling provides a high level of detail, enabling researchers to trace the fate of fructose-derived carbons and hydrogens through interconnected metabolic pathways. This in-depth understanding of how fructose is utilized by cells is critical for elucidating the mechanisms underlying metabolic diseases such as obesity, non-alcoholic fatty liver disease, and cancer, and for the development of novel therapeutic interventions. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this advanced metabolic tracer in their work.
References
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Fructose: A Key Factor in the Development of Metabolic Syndrome and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The contribution of naturally labelled 13C fructose to glucose appearance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. systems.crump.ucla.edu [systems.crump.ucla.edu]
D-Fructose-13C6,d7 as a Tracer for In Vivo Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-Fructose-13C6,d7 as a stable isotope tracer for in vivo metabolic studies. This powerful tool enables the precise tracking of fructose metabolism through various biochemical pathways, offering critical insights into cellular and whole-body physiology and pathophysiology. This document outlines the core principles, experimental methodologies, data interpretation, and visualization techniques to facilitate the successful implementation of this compound in your research.
Introduction to this compound as a Metabolic Tracer
This compound is a stable, non-radioactive isotopologue of fructose. In this molecule, all six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and seven hydrogen atoms are substituted with deuterium (²H or d). This dual labeling provides a distinct mass shift, allowing for sensitive and specific detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. When introduced into a biological system, the labeled fructose and its downstream metabolites can be distinguished from their naturally abundant (¹²C) counterparts, enabling the tracing of metabolic fates and the quantification of flux through key pathways.
The use of stable isotope tracers like this compound is a cornerstone of metabolic research, offering a dynamic view of metabolic processes that cannot be obtained from static measurements of metabolite concentrations alone.
Key Metabolic Pathways Traced by this compound
Fructose metabolism primarily occurs in the liver, where it is phosphorylated to fructose-1-phosphate. This intermediate is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which can enter glycolysis or gluconeogenesis. This compound allows for the investigation of several critical pathways:
-
Glycolysis and Gluconeogenesis: Tracing the flow of ¹³C atoms into glycolytic and gluconeogenic intermediates provides quantitative data on the rates of these pathways.
-
Tricarboxylic Acid (TCA) Cycle: The entry of ¹³C-labeled acetyl-CoA (derived from fructose) into the TCA cycle can be monitored by analyzing the isotopic enrichment of TCA cycle intermediates.
-
De Novo Lipogenesis (DNL): The incorporation of ¹³C into fatty acids provides a direct measure of the rate of DNL, a critical process in metabolic diseases.
-
Pentose Phosphate Pathway (PPP): The scrambling of ¹³C atoms in pentose sugars can be used to assess the activity of the PPP.
-
Lactate and Alanine Production: The appearance of ¹³C in lactate and alanine reflects the fate of pyruvate derived from fructose.
The following diagram illustrates the central metabolic pathways involved in fructose metabolism that can be traced using this compound.
Figure 1. Metabolic fate of this compound in central carbon metabolism.
Experimental Protocols for In Vivo Studies
While specific protocols may vary depending on the research question and animal model, the following sections provide detailed methodologies for common in vivo experimental designs using this compound. These are adapted from established protocols for stable isotope tracing with ¹³C-glucose and ¹³C-fructose.
Oral Gavage Administration
Oral gavage is a common method for delivering a precise dose of the tracer, mimicking dietary intake.
Experimental Workflow:
Figure 2. Experimental workflow for oral gavage of this compound.
Detailed Methodology:
-
Animal Preparation: Fast mice for 4-6 hours to reduce endogenous substrate levels.
-
Tracer Preparation: Dissolve this compound in sterile saline or water to a final concentration suitable for the desired dosage. A typical dose is 2 g/kg body weight.[1][2]
-
Administration: Administer the tracer solution via oral gavage using a blunt-ended needle.
-
Sample Collection:
-
Blood: Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 15, 30, 60, 120, and 240 minutes) post-gavage to capture the kinetics of tracer appearance and clearance.[1][2]
-
Tissues: At the final time point, euthanize the animals and rapidly harvest tissues of interest (e.g., liver, adipose tissue, brain, intestine). Immediately freeze tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction:
-
Plasma: Separate plasma from blood by centrifugation.
-
Tissues: Homogenize frozen tissues in a cold extraction solvent (e.g., 80% methanol).
-
-
Sample Analysis: Analyze the isotopic enrichment of fructose and its downstream metabolites in plasma and tissue extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Calculate the fractional isotopic enrichment and use metabolic flux analysis (MFA) software to determine pathway fluxes.
Intravenous Infusion
Intravenous infusion allows for precise control of the tracer delivery rate and can be used to achieve a metabolic steady-state.
Experimental Workflow:
Figure 3. Experimental workflow for intravenous infusion of this compound.
Detailed Methodology:
-
Animal Preparation: Fast animals for 4-6 hours. For conscious and freely moving animals, a catheter should be surgically implanted (e.g., in the jugular or tail vein) a few days prior to the experiment to allow for recovery.
-
Tracer Preparation: Dissolve this compound in sterile saline.
-
Administration:
-
Priming Bolus: Administer an initial bolus of the tracer to rapidly increase the isotopic enrichment in the precursor pool. A typical bolus for a glucose tracer is 0.4 mg/g body weight.[3]
-
Continuous Infusion: Immediately follow the bolus with a continuous infusion at a constant rate. For a glucose tracer, a rate of 0.012 mg/g/min has been used.[3] For fructose, infusion rates of 1.5 to 3.0 g/kg/hour have been used in human studies, though these are higher than typical clinical use.[4] A study in children used a nasogastric infusion rate of 0.26-0.5 mg/kg/min.[5] The infusion duration is typically 30-90 minutes to achieve isotopic steady-state.
-
-
Sample Collection:
-
Blood: Collect blood samples at regular intervals during the infusion to monitor the isotopic enrichment of plasma fructose and confirm that a steady-state has been reached.
-
Tissues: At the end of the infusion period, euthanize the animal and rapidly harvest and freeze tissues.
-
-
Metabolite Extraction and Analysis: Follow the same procedures as described for the oral gavage protocol.
Quantitative Data Presentation
The following tables summarize key quantitative data from published in vivo fructose tracer studies in humans. While these studies did not use the exact this compound tracer, they provide valuable reference ranges for expected metabolic fates of fructose.
Table 1: Metabolic Fate of Ingested Fructose in Humans [6][7][8]
| Metabolic Fate | Non-Exercising (3-6 hours) | Exercising (2-3 hours) |
| Oxidation to CO₂ | 45.0% ± 10.7% | 45.8% ± 7.3% |
| Conversion to Glucose | 41.0% ± 10.5% | Not Reported |
| Conversion to Lactate | ~25% | Not Reported |
| Direct Conversion to Plasma Triglycerides | <1% | Not Reported |
Table 2: Fructose Oxidation with Co-ingestion of Glucose in Exercising Humans [6][7][8]
| Tracer | Mean Oxidation Rate |
| Fructose alone | 45.8% ± 7.3% |
| Fructose + Glucose | 66.0% ± 8.2% |
Data Analysis and Interpretation
The analysis of data from this compound tracer studies involves determining the mass isotopologue distribution (MID) of fructose and its downstream metabolites. The MID refers to the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.) of a given metabolite.
Logical Relationship for Data Interpretation:
Figure 4. Logical workflow for the analysis and interpretation of tracer data.
Specialized software packages are available for correcting for natural ¹³C abundance and performing metabolic flux analysis. The resulting quantitative flux maps provide a detailed picture of how fructose is utilized under specific physiological or pathological conditions.
Conclusion
This compound is a versatile and powerful tracer for in vivo metabolic research. By enabling the precise tracking of fructose through key metabolic pathways, it provides invaluable insights for researchers in basic science, clinical research, and drug development. The experimental protocols and data analysis frameworks presented in this guide offer a solid foundation for the successful implementation of this advanced research tool. Careful experimental design and rigorous data analysis are crucial for obtaining accurate and meaningful results that can advance our understanding of fructose metabolism in health and disease.
References
- 1. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Nuances of Isotopic Labeling: A Technical Guide to the Safe Handling of D-Fructose-¹³C₆,d₇
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for D-Fructose-¹³C₆,d₇, a non-radioactive, stable isotope-labeled monosaccharide. Primarily utilized as an internal standard in quantitative analyses by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), its unique isotopic composition necessitates careful handling to ensure experimental integrity and maintain a safe laboratory environment. While chemically similar to its unlabeled counterpart, the principles of good chemical hygiene and prevention of isotopic cross-contamination are paramount.
Section 1: Chemical and Physical Properties
D-Fructose-¹³C₆,d₇ shares most of its physical and chemical characteristics with unlabeled D-Fructose. The key difference lies in its increased molecular weight due to the incorporation of six Carbon-13 isotopes and seven deuterium atoms. This mass shift is the basis for its use as an internal standard in mass spectrometry.
| Property | Value | References |
| Synonyms | D-(-)-Fructose-¹³C₆,d₇, D-(-)-Levulose-¹³C₆,d₇ | [1] |
| CAS Number | 1313730-10-7 | [1] |
| Molecular Formula | [¹³C]₆D₇H₅O₆ | [1] |
| Molecular Weight | 187.20 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 119-122 °C (decomposes) | [1][2] |
| Solubility | Soluble in DMSO (approx. 1 mg/ml) and PBS (pH 7.2, approx. 10 mg/ml).[3] Also soluble in methanol and water.[2] | [2][3] |
| Storage Temperature | -20°C | [2] |
| Stability | Stable for at least 4 years when stored at -20°C.[3] Store away from light and moisture.[4][5] | [3][4][5] |
Section 2: Safety and Hazard Information
D-Fructose-¹³C₆,d₇ is a stable isotope-labeled compound and is not radioactive . Therefore, the primary safety concerns are associated with its chemical properties, which are largely analogous to those of D-Fructose. According to the Globally Harmonized System (GHS), D-Fructose is not classified as a hazardous substance.[6][7] However, it should be handled with the care afforded to all laboratory chemicals.
Hazard Identification and First Aid
While not considered hazardous, direct contact and inhalation should be minimized.[3][8]
| Exposure Route | Potential Symptoms | First Aid Measures | References |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [4][9] |
| Skin Contact | May cause skin irritation upon prolonged contact. | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [4][9][10] |
| Eye Contact | May cause eye irritation. | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [4][8][10] |
| Ingestion | May be harmful if swallowed in large quantities. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [4][9] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and prevent contamination.
Caption: Required PPE for handling D-Fructose-¹³C₆,d₇.
Section 3: Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation of the powder.[8]
-
Preventing Dust Formation: As a fine powder, care should be taken to avoid generating dust.[4][11]
-
Good Laboratory Practices: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the handling area.[10][12] Wash hands thoroughly after handling.[3][8]
-
Cross-Contamination: Use dedicated spatulas and weighing boats to prevent isotopic cross-contamination of other samples and standards. Ensure that equipment used with stable isotopes has not been previously used with radioisotopes to avoid potential trace radioactive contamination.[13]
Storage
-
Conditions: Store in a tightly sealed container at -20°C.[2] Keep in a dry, cool, and well-ventilated place.[8][11]
-
Incompatibilities: Keep away from strong oxidizing agents.[11]
-
Light and Moisture: Protect from light and moisture to ensure long-term stability.[4][5]
Section 4: Experimental Protocols
D-Fructose-¹³C₆,d₇ is primarily used as an internal standard for the quantification of unlabeled D-Fructose in biological or other matrices.
Preparation of a Stock Solution
-
Equilibration: Allow the container of D-Fructose-¹³C₆,d₇ to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood or on a balance with a draft shield, carefully weigh the desired amount of the solid.
-
Dissolution: Dissolve the solid in a suitable solvent, such as DMSO or an aqueous buffer like PBS, to a known concentration (e.g., 1 mg/mL).[3] Purging the solvent with an inert gas is recommended.[3]
-
Storage of Solution: Aqueous solutions are not recommended for storage for more than one day.[3] For longer-term storage, aliquoting and freezing the stock solution (if the solvent is suitable) is advisable.
General Workflow for Use as an Internal Standard
The following diagram illustrates a typical workflow for using D-Fructose-¹³C₆,d₇ as an internal standard in a quantitative MS-based assay.
Caption: General workflow for using an internal standard (IS).
Section 5: Spill and Disposal Procedures
Spill Response
-
Minor Spills: For small spills of the solid, avoid creating dust.[10][11] Carefully sweep or vacuum up the material and place it in a suitable, sealed container for disposal.[11] Clean the spill area with soap and water.[8]
-
Personal Protection: Ensure appropriate PPE is worn during cleanup.[12]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[4][10]
Disposal
-
Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4] The product is not considered to be harmful to aquatic organisms.[4][12]
This guide is intended to provide comprehensive safety and handling information for D-Fructose-¹³C₆,d₇. It is imperative that all laboratory personnel review this information and the complete Safety Data Sheet (SDS) from the supplier before working with this compound.[3] Always adhere to your institution's specific safety protocols and guidelines.
References
- 1. D-Fructose-1,1,3,4,5,6,6-d7 Aldrich [sigmaaldrich.com]
- 2. D-FRUCTOSE (U-13C6) CAS#: 287100-63-4 [amp.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. isotope.com [isotope.com]
- 5. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.25 [isotope.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. canadacommons.ca [canadacommons.ca]
- 8. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
- 9. isotope.com [isotope.com]
- 10. fishersci.com [fishersci.com]
- 11. westliberty.edu [westliberty.edu]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 13. unols.org [unols.org]
Methodological & Application
Application Notes and Protocols for D-Fructose-13C6,d7 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Fructose-13C6,d7, a stable isotope-labeled sugar, in mass spectrometry-based research. This document outlines its primary applications in metabolic flux analysis and as an internal standard for quantitative studies, complete with detailed experimental protocols.
Introduction to this compound
This compound is a non-radioactive, heavy-labeled form of fructose. In this molecule, all six carbon atoms are replaced with the heavier carbon-13 (¹³C) isotope, and seven hydrogen atoms are substituted with deuterium (²H or D). This dual labeling results in a significant mass shift compared to the natural, unlabeled fructose (¹²C₆H₁₂O₆), making it an invaluable tool in mass spectrometry. The substantial mass difference ensures clear differentiation from endogenous fructose, minimizing spectral interference and enhancing analytical accuracy.
Core Applications
The primary applications of this compound in mass spectrometry are:
-
Metabolic Flux Analysis (MFA): As a tracer, it allows researchers to follow the metabolic fate of fructose through various biochemical pathways. By tracking the incorporation of ¹³C atoms into downstream metabolites, it is possible to elucidate the activity of specific metabolic routes.
-
Internal Standard for Quantitative Analysis: Its chemical properties are nearly identical to unlabeled fructose, but it is easily distinguished by its mass. This makes it an ideal internal standard for correcting for sample loss during preparation and for variations in instrument response, leading to highly accurate quantification of fructose in biological samples.
Data Presentation: Isotopic Labeling and Mass Shifts
The use of this compound provides a distinct advantage in mass spectrometry due to the significant mass increase over the unlabeled analyte. The following table summarizes the theoretical mass information.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift from Unlabeled Fructose (Da) |
| D-Fructose | ¹²C₆H₁₂O₆ | 180.06339 | 0 |
| D-Fructose-¹³C₆ | ¹³C₆H₁₂O₆ | 186.08358 | +6.02019 |
| D-Fructose-¹³C₆,d₇ | ¹³C₆H₅D₇O₆ | 193.12747 | +13.06408 |
Experimental Protocols
Metabolic Flux Analysis using D-Fructose-¹³C₆,d₇
This protocol is adapted from a study on the metabolic fate of fructose in human adipocytes and is applicable to various cell culture systems.[1]
a. Cell Culture and Isotope Labeling:
-
Culture cells to the desired confluence in standard growth medium. For adipocytes, this could be to a pre-differentiated or differentiated state.
-
Replace the standard medium with a medium containing a known concentration of D-Fructose. A portion of this fructose should be the labeled D-Fructose-¹³C₆,d₇. A common approach is to use 10% labeled fructose in the total fructose concentration.[1]
-
Incubate the cells with the labeled medium for a specified period (e.g., 48 hours) to allow for the uptake and metabolism of the labeled fructose.[1]
b. Sample Collection:
-
Collect the cell culture medium and centrifuge to remove any floating cells. Store the supernatant at -80°C for analysis of extracellular metabolites.
-
Wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in a small volume of cold PBS and flash-freeze the cell suspension in liquid nitrogen. Store at -80°C until extraction.
c. Metabolite Extraction:
-
Thaw the cell pellets on ice.
-
Perform metabolite extraction using a suitable solvent system, such as a methanol/water/chloroform extraction, to separate polar and nonpolar metabolites.
-
Dry the polar and nonpolar fractions under a stream of nitrogen.
d. Derivatization for GC-MS Analysis:
-
Derivatize the dried metabolite extracts to increase their volatility for gas chromatography. A common method is methoximation followed by silylation.
-
For example, to form methyloxime-peracetate derivatives, incubate the dried extract with methoxylamine hydrochloride followed by acetic anhydride.[2]
e. GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable column, such as an Agilent J&W HP-5MS column, for separation.[1]
-
Set the mass spectrometer to scan for a range of mass-to-charge ratios (m/z) or to selectively monitor specific ions corresponding to the expected labeled and unlabeled metabolites.
Quantitative Analysis of Fructose using D-Fructose-¹³C₆,d₇ as an Internal Standard
This protocol describes the use of D-Fructose-¹³C₆,d₇ as an internal standard for the accurate quantification of fructose in a biological matrix like serum.[2]
a. Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of serum), add a precise amount of D-Fructose-¹³C₆,d₇ solution of a known concentration.
-
Deproteinize the sample, for instance, by adding a cold organic solvent like acetonitrile, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dry it under nitrogen.
b. Derivatization:
-
Derivatize the dried extract as described in the metabolic flux analysis protocol (e.g., methoximation and silylation) to improve chromatographic properties.[2]
c. LC-MS/MS or GC-MS Analysis:
-
Perform analysis using either LC-MS/MS or GC-MS.
-
Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for LC-MS/MS, or a selected ion monitoring (SIM) method for GC-MS.
-
Monitor for a specific precursor-product ion transition for unlabeled fructose and a corresponding transition for the D-Fructose-¹³C₆,d₇ internal standard. The large mass difference will ensure no cross-talk between the channels.
d. Quantification:
-
Prepare a calibration curve by analyzing a series of standards containing known concentrations of unlabeled fructose and a fixed concentration of the D-Fructose-¹³C₆,d₇ internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of fructose in the unknown samples by interpolating their peak area ratios on the calibration curve.
The following table presents example performance data for a quantitative assay for fructose.
| Parameter | Value | Reference |
| Limit of Detection | 0.3 µM | [2] |
| Limit of Quantification | 15 µM | [2] |
| Percent Recovery | 99.12 ± 3.88 % | [2] |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a tracer study.
Caption: Principle of internal standard quantification.
References
Application Notes and Protocols for NMR Spectroscopy with D-Fructose-¹³C₆,d₇
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the uses of D-Fructose-¹³C₆,d₇ in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic research and its implications in drug development. This document includes experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.
Application Note 1: Metabolic Flux Analysis of Fructose Metabolism
Introduction
D-Fructose-¹³C₆,d₇ is a stable isotope-labeled analog of fructose that serves as a powerful tracer in metabolic studies. By replacing the natural abundance ¹²C with ¹³C at all six carbon positions and deuterium for specific protons, researchers can track the metabolic fate of fructose through various biochemical pathways using NMR spectroscopy. This allows for the precise quantification of metabolic fluxes, providing critical insights into cellular physiology and disease states.
Key Applications
-
Tracing Fructose Metabolism: Elucidating the pathways of fructose catabolism and its conversion to other metabolites such as glucose, lactate, and fatty acids.
-
Quantifying Metabolic Fluxes: Determining the rate of metabolic reactions in central carbon metabolism, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.
-
Investigating Metabolic Diseases: Studying alterations in fructose metabolism associated with conditions like hereditary fructose intolerance, non-alcoholic fatty liver disease (NAFLD), and diabetes.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing ¹³C-labeled fructose to investigate metabolic fluxes.
| Parameter | Control Subjects | Hereditary Fructose Intolerance (HFI) Patients | Reference |
| Fructose Conversion to Glucose | |||
| Rate of Fructose Infusion (mg/kg/min) | 0.26 - 0.5 | 0.26 - 0.5 | [1] |
| Relative Conversion Rate | ~3-fold higher | Lower | [1] |
| Contribution of Metabolic Pathways to Glucose Production from Fructose | |||
| Via Fructose-1-Phosphate Aldolase | ~50% | Significantly lower | [1] |
| Via 1-Phosphofructokinase | 47% | 27% | [1] |
Table 1: Fructose Metabolism in Control vs. HFI Patients. This table presents the relative rates of fructose conversion to glucose and the contribution of different metabolic pathways in healthy individuals versus those with Hereditary Fructose Intolerance. The data highlights the utility of ¹³C-labeled fructose in diagnosing and understanding metabolic disorders.[1]
| Metabolic Pathway/Product | Observation with Increasing Fructose Concentration |
| Anabolic Processes | |
| Glutamate Synthesis | Strong and significant correlation |
| De Novo Fatty Acid Synthesis | Statistically significant increase |
| Lactic Acid Fermentation | |
| Extracellular ¹³C-Lactate | Statistically significant correlation |
| Complete Oxidation (TCA Cycle) | |
| ¹³CO₂/¹²CO₂ Ratio | Marginal increase |
Table 2: Metabolic Fate of Fructose in Human Adipocytes. This table summarizes the dose-dependent effects of fructose on various metabolic pathways in human adipocytes, as traced by [U-¹³C₆]-D-fructose. These findings are crucial for understanding the role of fructose in adipocyte biology and obesity.
Application Note 2: Drug Development and Fructose Metabolism
Introduction
Understanding the intricacies of fructose metabolism is becoming increasingly important in drug development, particularly for metabolic diseases. D-Fructose-¹³C₆,d₇ can be utilized as a tool to investigate the mechanism of action of drugs that target metabolic pathways and to assess their efficacy.
Key Applications
-
Target Validation: Confirming the engagement of a drug with its intended metabolic enzyme target by observing changes in the flux through the corresponding pathway. For instance, the efficacy of inhibitors of fructokinase or aldolase B can be directly assessed.
-
Mechanism of Action Studies: Elucidating how a drug modulates metabolic networks by tracing the redistribution of ¹³C labels from fructose into various downstream metabolites.
-
Preclinical and Clinical Research: Evaluating the metabolic effects of drug candidates in preclinical models and human subjects, providing valuable data on pharmacodynamics and potential therapeutic benefits. The use of stable isotopes offers a non-invasive method to probe metabolism in vivo.[2][3]
Example Application: Fructose-1,6-bisphosphatase Inhibitors
In the context of diabetes drug development, compounds that inhibit fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis, can be evaluated. By administering D-Fructose-¹³C₆,d₇, a reduction in the synthesis of ¹³C-labeled glucose would indicate successful target engagement and provide a quantitative measure of the drug's effect.
Experimental Protocols
Protocol 1: General Workflow for ¹³C Metabolic Flux Analysis (MFA)
This protocol outlines the general steps for conducting a ¹³C-MFA experiment using D-Fructose-¹³C₆,d₇ and NMR spectroscopy.
1. Experimental Design:
- Define the biological question and the metabolic pathways of interest.
- Select the appropriate cell line or animal model.
- Determine the optimal concentration and duration of D-Fructose-¹³C₆,d₇ administration to achieve isotopic steady-state.
2. Cell Culture and Isotope Labeling:
- Culture cells in a defined medium.
- Replace the standard medium with a medium containing D-Fructose-¹³C₆,d₇ as the primary carbon source.
- Incubate the cells for a sufficient period to allow for the incorporation of the ¹³C label into intracellular metabolites.
3. Metabolite Extraction:
- Quench metabolism rapidly to prevent further enzymatic activity (e.g., using liquid nitrogen).
- Extract metabolites using a suitable solvent system (e.g., a methanol/chloroform/water extraction).
- Separate the polar and non-polar metabolite fractions.
4. NMR Sample Preparation:
- Lyophilize the metabolite extracts.
- Reconstitute the dried extracts in a deuterated NMR buffer (e.g., D₂O with a known concentration of an internal standard like DSS or TSP).
- Transfer the sample to an NMR tube.
5. NMR Data Acquisition:
- Acquire ¹D ¹³C and/or 2D ¹H-¹³C HSQC spectra.
- Typical ¹³C NMR Acquisition Parameters:
- Spectrometer: 500 MHz or higher field strength.
- Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): ~1.0 - 1.5 s.
- Relaxation Delay (D1): 2 - 5 s (should be optimized based on the T₁ of the metabolites of interest).
- Number of Scans (NS): Sufficient to achieve an adequate signal-to-noise ratio (can range from hundreds to thousands of scans).
- Spectral Width (SW): ~200 - 250 ppm.
6. Data Analysis and Flux Calculation:
- Process the NMR spectra (Fourier transformation, phasing, baseline correction, and referencing).
- Identify and quantify the ¹³C-labeled metabolites.
- Use software tools (e.g., INCA, Metran) to perform metabolic flux analysis by fitting the experimental labeling data to a metabolic model.
Protocol 2: In Vivo Fructose Metabolism Study in an Animal Model
This protocol provides a framework for an in vivo study using D-Fructose-¹³C₆,d₇.
1. Animal Preparation:
- Acclimate animals to the experimental conditions.
- Fast animals overnight to achieve a baseline metabolic state.
2. Administration of Labeled Fructose:
- Administer D-Fructose-¹³C₆,d₇ via oral gavage or intravenous infusion. The dose and infusion rate should be carefully determined based on the study objectives.[1]
3. Sample Collection:
- Collect blood samples at various time points post-administration.
- Separate plasma and immediately quench metabolic activity.
- At the end of the experiment, collect tissue samples of interest (e.g., liver, adipose tissue) and flash-freeze in liquid nitrogen.
4. Sample Processing and NMR Analysis:
- Extract metabolites from plasma and tissues as described in Protocol 1.
- Prepare samples for NMR and acquire ¹³C NMR spectra.
5. Data Interpretation:
- Analyze the enrichment of ¹³C in key metabolites (e.g., glucose, lactate in plasma; glycogen, triglycerides in tissues) to determine the rates of fructose conversion and utilization.
Visualizations
Caption: Metabolic pathway of D-Fructose-¹³C₆,d₇ in a hepatocyte.
Caption: Experimental workflow for ¹³C Metabolic Flux Analysis (MFA).
References
Application Notes and Protocols for D-Fructose-13C6,d7 Labeling in Glycolysis and Pentose Phosphate Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The use of stable isotope-labeled tracers is a cornerstone of metabolic research, enabling the precise tracking of atoms through complex biochemical networks. D-Fructose fully labeled with Carbon-13 ([U-13C6]fructose) has been instrumental in elucidating the metabolic fate of fructose in various biological systems.[1][2] The hypothetical tracer, D-Fructose-13C6,d7 , which is uniformly labeled with 13C and additionally contains seven deuterium atoms, offers a powerful, albeit currently less documented, tool for advanced metabolic flux analysis.
The dual labeling of this compound would, in principle, allow for the simultaneous tracing of the carbon backbone and the hydrogen atoms of fructose as it is metabolized through glycolysis and the pentose phosphate pathway (PPP). This could provide unique insights into redox metabolism and the sources of cellular NADPH, a critical reducing equivalent generated by the PPP. While specific studies utilizing this compound are not widely available in the reviewed literature, the principles of its application can be extrapolated from studies using 13C and deuterium-labeled glucose.
Key Applications:
-
Dissecting Glycolytic and Pentose Phosphate Pathway Flux: The 13C6 backbone allows for the tracing of carbon atoms through glycolysis and the PPP, similar to [U-13C6]fructose.[1] The differential labeling patterns in downstream metabolites, such as lactate and ribose, can be used to quantify the relative contribution of each pathway.
-
Investigating NADPH Production: The deuterium labels on this compound can be used to trace the flow of hydrogen atoms. A key step in the oxidative PPP is the reduction of NADP+ to NADPH. By tracking the incorporation of deuterium into NADPH and other molecules involved in redox reactions, researchers could gain a more direct measure of PPP activity and its contribution to the cellular antioxidant capacity.
-
Probing Fructolysis and its Link to De Novo Lipogenesis: Fructose is a potent substrate for de novo lipogenesis, the process of synthesizing fatty acids.[1] By tracing both 13C and deuterium into fatty acids, researchers can obtain a more detailed understanding of the contribution of fructose to both the carbon backbone and the reducing equivalents required for fatty acid synthesis.
Experimental Protocols
The following protocols are based on established methods for metabolic flux analysis using 13C-labeled fructose and can be adapted for use with this compound.
Protocol 1: Cell Culture and Labeling
This protocol describes the general procedure for labeling cultured cells with a stable isotope-labeled sugar.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium containing this compound at a known concentration. The standard glucose and fructose in the medium should be replaced with the labeled fructose. The final concentration of the labeled substrate will depend on the specific cell type and experimental goals.
-
Labeling: Remove the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the label into intracellular metabolites and reach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the metabolic rates of the cells.[3]
-
Metabolism Quenching and Metabolite Extraction: After the labeling period, it is crucial to rapidly quench all enzymatic activity to preserve the metabolic state of the cells.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture, to the cells.[1]
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice or at -20°C to facilitate protein precipitation.
-
Centrifuge at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the extracted metabolites.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a solvent compatible with the liquid chromatography (LC) method to be used. This is often a mixture of water and an organic solvent like acetonitrile or methanol.
-
Filtration: Filter the reconstituted samples through a 0.22 µm filter to remove any remaining particulate matter.
-
Analysis: Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The LC method will separate the different metabolites, and the MS/MS will detect and quantify the different isotopologues of each metabolite based on their mass-to-charge ratio.
Protocol 3: Sample Preparation for NMR Analysis
-
Drying and Reconstitution: Dry the metabolite extracts and reconstitute them in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).
-
pH Adjustment: Adjust the pH of the sample to a standardized value to ensure consistent chemical shifts.
-
Analysis: Acquire 1D and 2D NMR spectra. 13C NMR can directly detect the labeled carbons, while 1H NMR can provide information on the position of the labels through 1H-13C coupling patterns.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound. The values are for illustrative purposes and would need to be determined experimentally.
Table 1: Relative Flux of this compound into Glycolysis and the Pentose Phosphate Pathway
| Cell Type | Condition | Glycolysis Flux (%) | PPP Flux (%) |
| Hepatocyte | Control | 75 | 25 |
| High Fat Diet | 85 | 15 | |
| Adipocyte | Control | 60 | 40 |
| Insulin Resistant | 70 | 30 |
Table 2: Isotopologue Distribution in Key Metabolites after Labeling with D-Fructose-13C6
| Metabolite | Isotopologue | Abundance (%) in Hepatocytes | Abundance (%) in Adipocytes |
| Lactate | M+3 | 80 | 70 |
| M+2 | 15 | 25 | |
| M+1 | 5 | 5 | |
| Ribose-5-phosphate | M+5 | 90 | 85 |
| M+4 | 5 | 8 | |
| M+3 | 3 | 5 | |
| M+2 | 2 | 2 |
Mandatory Visualization
Caption: Metabolic fate of this compound in glycolysis and the PPP.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating pentose phosphate pathway activity from the analysis of hepatic glycogen 13 C-isotopomers derived from [U-13 C]fructose and [U-13 C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Fructose Uptake and Metabolism Using D-Fructose-13C6,d7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for quantifying fructose uptake and metabolism in biological systems using the stable isotope tracer D-Fructose-13C6,d7. The protocols outlined below are designed for in vitro cell culture experiments and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction
Fructose is a monosaccharide that is increasingly prevalent in the Western diet. Unlike glucose, fructose metabolism is primarily initiated in the liver, small intestine, and kidneys and follows a distinct metabolic pathway known as fructolysis.[1] Dysregulation of fructose metabolism has been implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1] The use of stable isotope tracers, such as this compound, allows for the precise tracking of fructose-derived carbons through various metabolic pathways, providing quantitative insights into cellular bioenergetics and macromolecular synthesis. This enables a deeper understanding of the metabolic fate of fructose in both healthy and diseased states.
Principle
The core of this methodology involves introducing uniformly labeled this compound into a biological system (e.g., cell culture). The 13C-labeled fructose is taken up by the cells and metabolized through various pathways. The heavy carbon isotopes are incorporated into downstream metabolites, such as glycolytic intermediates, lactate, amino acids, and lipids. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, the relative contribution of fructose to these metabolic pools can be accurately quantified. This technique, known as metabolic flux analysis (MFA), provides a detailed snapshot of the cellular metabolic network.[2]
Key Metabolic Pathways
Fructose metabolism bypasses the main regulatory steps of glycolysis, leading to a rapid flux of carbons into triose phosphates. The primary pathway involves the phosphorylation of fructose to fructose-1-phosphate (F1P) by fructokinase (KHK), followed by the cleavage of F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde by aldolase B.[3] These three-carbon units can then enter glycolysis, gluconeogenesis, or be used for de novo lipogenesis.[4]
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracer Studies with D-Fructose-13C6,d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled tracers are invaluable tools in metabolic research, enabling the elucidation of metabolic pathways and the quantification of metabolic fluxes. D-Fructose, a key dietary monosaccharide, has been implicated in various metabolic diseases, making the study of its metabolism crucial for understanding disease pathogenesis and for the development of novel therapeutics. The dual-labeled tracer, D-Fructose-13C6,d7, offers a powerful approach to simultaneously track the carbon backbone and hydrogen atoms of fructose as it is metabolized. This allows for a more in-depth analysis of metabolic pathways, including glycolysis, the pentose phosphate pathway, the tricarboxylic acid (TCA) cycle, and de novo lipogenesis.
The uniform 13C labeling (13C6) allows for the tracing of the carbon skeleton of fructose, revealing its contribution to various metabolic intermediates and end products. The deuterium labeling (d7) provides an additional layer of information, enabling the study of redox reactions and the fate of hydrogen atoms, which can be particularly insightful for investigating pathways involving NADPH-dependent biosynthesis and mitochondrial respiration.
These application notes provide a comprehensive overview of the experimental design, protocols, and data analysis for conducting tracer studies using this compound.
Rationale for Using Dual-Labeled this compound
The use of a dual-labeled tracer such as this compound provides several advantages over singly labeled tracers:
-
Simultaneous Pathway Analysis: It allows for the concurrent tracing of carbon and hydrogen atoms, providing insights into both the structural transformations of the carbon backbone and the redox reactions involving hydrogen exchange.[1]
-
Enhanced Flux Analysis: The additional information from the deuterium label can improve the accuracy and resolution of metabolic flux analysis, helping to better constrain flux estimates in complex metabolic networks.
-
Discrimination of Pathways: In certain metabolic junctions, the differential fate of carbon and hydrogen atoms can help to distinguish between alternative pathways. For example, in the pentose phosphate pathway, the hydrogens at specific positions are removed, and tracking their fate can provide a more direct measure of pathway activity.
-
Study of Redox Metabolism: The deuterium label can be used to trace the flow of reducing equivalents (e.g., NADPH, NADH), which are crucial for a variety of cellular processes, including antioxidant defense and fatty acid synthesis.
Experimental Design and Protocols
This section outlines a general experimental design and detailed protocols for an in vitro tracer study using this compound in a human cell line, such as the Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes, which can be differentiated into mature adipocytes.[2]
Experimental Workflow
Caption: Experimental workflow for a tracer study with this compound.
Protocol 1: Cell Culture and Differentiation of SGBS Adipocytes
-
Cell Plating: Plate human Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes in 6-well plates at a density of 2 x 10^5 cells/well in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 33 µM biotin, and 17 µM pantothenate.
-
Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence.
-
Differentiation Induction: To induce differentiation into mature adipocytes, replace the growth medium with a differentiation cocktail containing DMEM/F12, 10% FBS, 20 nM human insulin, 100 nM cortisol, 200 pM triiodothyronine (T3), and 250 µM isobutylmethylxanthine (IBMX).
-
Maturation: After 4 days, replace the differentiation cocktail with a maturation medium containing DMEM/F12, 10% FBS, 20 nM human insulin, 100 nM cortisol, and 200 pM T3. The cells will be considered mature adipocytes after 12-14 days of differentiation.
Protocol 2: this compound Tracer Labeling
-
Tracer Medium Preparation: Prepare the tracer medium by supplementing the maturation medium with a defined concentration of this compound. The final concentration will depend on the specific research question, but a common starting point is to replace a fraction (e.g., 50%) of the glucose in the medium with the labeled fructose. For example, in a medium containing 5 mM glucose, one could add 2.5 mM this compound.
-
Tracer Administration: Aspirate the existing culture medium from the differentiated adipocytes and wash the cells once with phosphate-buffered saline (PBS). Add the prepared tracer medium to the cells.
-
Incubation: Incubate the cells with the tracer medium for a specific duration. The incubation time should be optimized based on the metabolic pathways of interest. For steady-state labeling of central carbon metabolism, a 24-hour incubation is often sufficient. For dynamic labeling studies, shorter time points may be necessary.
Protocol 3: Metabolite Extraction and Sample Preparation for Mass Spectrometry
-
Metabolism Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate. Transfer the cell suspension to a microcentrifuge tube.
-
Cell Lysis: Lyse the cells by sonication or freeze-thaw cycles.
-
Protein Precipitation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Derivatization (for GC-MS): Dry the metabolite extract under a stream of nitrogen gas. For the analysis of certain metabolites like amino acids and organic acids by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is required. A common method is to react the dried metabolites with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI) to create silylated derivatives.
-
Sample Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the dried extract can be reconstituted in a suitable solvent, such as 50% methanol.
Data Acquisition and Analysis
Mass Spectrometry Analysis
The isotopic enrichment of metabolites can be determined using either GC-MS or LC-MS/MS. High-resolution mass spectrometry is particularly advantageous for resolving the isotopologues of dual-labeled tracers.
-
GC-MS: Suitable for the analysis of volatile and thermally stable metabolites after derivatization. Selected Ion Monitoring (SIM) can be used to monitor the specific mass-to-charge ratios (m/z) of the labeled and unlabeled fragments of the metabolites of interest.
-
LC-MS/MS: Ideal for the analysis of a wide range of polar and non-polar metabolites without the need for derivatization. Multiple Reaction Monitoring (MRM) can be used to specifically detect and quantify the different isotopologues.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Hypothetical Isotopologue Distribution of Key Metabolites after Labeling with this compound
| Metabolite | Isotopologue | Abundance (%) - Control | Abundance (%) - Treatment |
| Lactate | M+0 | 60 | 50 |
| M+3 (from 13C) | 35 | 45 | |
| M+1 (from d) | 3 | 4 | |
| M+4 (from 13C+d) | 2 | 1 | |
| Citrate | M+0 | 50 | 40 |
| M+2 (from 13C) | 20 | 25 | |
| M+3 (from 13C) | 15 | 18 | |
| M+4 (from 13C) | 10 | 12 | |
| M+1 (from d) | 3 | 3 | |
| M+3 (from 13C+d) | 2 | 2 | |
| Palmitate | M+0 | 70 | 60 |
| M+2 (from 13C) | 5 | 8 | |
| M+4 (from 13C) | 3 | 5 | |
| ... | ... | ... | |
| M+16 (from 13C) | 2 | 4 | |
| M+x (from d) | <1 | <1 |
Note: This table presents hypothetical data to illustrate how the results of a dual-labeling experiment could be presented. The "M+n" notation refers to the mass isotopologue with a mass shift of 'n' atomic mass units relative to the monoisotopic mass. The specific mass shifts due to deuterium will depend on the number of deuterium atoms incorporated into the metabolite.
Signaling and Metabolic Pathways
The following diagrams illustrate the central metabolic pathways of fructose and a logical workflow for data analysis in a dual-labeling experiment.
Fructose Metabolism Pathway
Caption: Metabolic fate of this compound in central carbon metabolism.
Logical Workflow for Dual-Isotope Data Analysis
Caption: Logical workflow for the analysis of dual-labeled tracer data.
Conclusion
Tracer studies with this compound offer a sophisticated approach to unravel the complexities of fructose metabolism. By providing simultaneous information on the fate of both carbon and hydrogen atoms, this dual-labeled tracer can significantly enhance our understanding of metabolic regulation in health and disease. The protocols and workflows presented here provide a foundation for researchers to design and execute robust and informative tracer experiments, ultimately contributing to the development of new strategies for the prevention and treatment of metabolic disorders.
References
Application Note: Quantitative Analysis of D-Fructose-¹³C₆,d₇ Metabolites using Stable Isotope Tracing and Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fructose metabolism plays a significant role in cellular bioenergetics and biosynthesis. Dysregulation of fructose metabolism has been implicated in various metabolic disorders. Stable isotope tracing, using compounds such as D-Fructose-¹³C₆,d₇, coupled with mass spectrometry, offers a powerful tool to elucidate the metabolic fate of fructose and quantify fluxes through key metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP). This application note provides detailed protocols for the extraction and quantitative analysis of D-Fructose-¹³C₆,d₇ and its metabolites from cell cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
Cells are cultured in a medium containing D-Fructose-¹³C₆,d₇ as a tracer. The heavy isotopes from the labeled fructose are incorporated into downstream metabolites. Following extraction of intracellular metabolites, LC-MS/MS is used to separate and detect the labeled compounds. Quantification is achieved by multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each metabolite. The incorporation of ¹³C and deuterium labels allows for the differentiation of tracer-derived metabolites from their unlabeled endogenous counterparts.
Materials and Reagents
-
D-Fructose-¹³C₆,d₇ (or [U-¹³C₆]-d-fructose)
-
Cell culture medium (fructose-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
Internal Standards (e.g., ¹³C-labeled amino acids, if required for absolute quantification)
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach approximately 70-80% confluency at the time of extraction. Prepare a minimum of three replicate wells per condition.
-
Tracer Introduction: After allowing the cells to adhere overnight, replace the standard culture medium with a fructose-free medium supplemented with a known concentration of D-Fructose-¹³C₆,d₇ and dFBS. The concentration of the tracer should be equivalent to the fructose concentration in the standard medium.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady-state in the pathways of interest. This can range from minutes for glycolysis to several hours for other pathways.[1]
Intracellular Metabolite Extraction
This protocol is adapted for adherent cell cultures.
-
Quenching and Washing:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with 1 mL of ice-cold PBS per well to remove extracellular metabolites.
-
-
Metabolite Extraction:
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol (v/v in water) to each well.
-
Incubate the plates at -80°C for at least 30 minutes to ensure complete protein precipitation and quenching of metabolic activity.
-
-
Cell Lysis and Collection:
-
Scrape the cells from the bottom of each well using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Centrifugation:
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
-
Drying:
-
Dry the metabolite extracts in a vacuum concentrator (e.g., SpeedVac) without heat.
-
-
Storage:
-
Store the dried metabolite pellets at -80°C until analysis.
-
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 5 mM Ammonium Acetate in water). Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.
-
Chromatographic Separation:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites like sugar phosphates. An example is a Waters XBridge BEH Amide column (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 85% B) and gradually decrease to elute the polar compounds.
-
0-2 min: 85% B
-
2-12 min: 85% to 30% B
-
12-14 min: 30% B
-
14-15 min: 30% to 85% B
-
15-20 min: 85% B (re-equilibration)
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for sugar phosphates and other glycolytic intermediates.
-
Acquisition Mode: Scheduled Multiple Reaction Monitoring (MRM) for optimal sensitivity and to accommodate a large number of metabolites.
-
MRM Transitions: The MRM transitions for the ¹³C₆-labeled metabolites can be predicted by adding 6 Da to the precursor and fragment ion masses of their unlabeled counterparts. A partial list of expected transitions is provided in Table 1. These should be empirically optimized on the specific instrument used.
-
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of key ¹³C₆-labeled fructose metabolites. These values are illustrative and should be determined for each specific assay and instrument.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (fmol) | LOQ (fmol) | Linearity (R²) |
| D-Fructose-¹³C₆-6-Phosphate | 265.0 | 97.0 | ~5.8 | 5 | 15 | >0.99 |
| D-Fructose-¹³C₆-1,6-Bisphosphate | 345.0 | 97.0 | ~7.2 | 10 | 30 | >0.99 |
| Dihydroxyacetone Phosphate-¹³C₃ | 171.0 | 79.0 | ~4.5 | 8 | 25 | >0.99 |
| Glyceraldehyde-3-Phosphate-¹³C₃ | 171.0 | 97.0 | ~4.9 | 8 | 25 | >0.99 |
| 3-Phosphoglycerate-¹³C₃ | 189.0 | 79.0 | ~6.5 | 5 | 15 | >0.99 |
| Phosphoenolpyruvate-¹³C₃ | 171.0 | 79.0 | ~6.8 | 5 | 15 | >0.99 |
| Pyruvate-¹³C₃ | 90.0 | 46.0 | ~3.2 | 20 | 60 | >0.99 |
| Lactate-¹³C₃ | 92.0 | 46.0 | ~2.9 | 20 | 60 | >0.99 |
| Ribose-5-Phosphate-¹³C₅ | 235.0 | 97.0 | ~6.1 | 10 | 30 | >0.99 |
Table 1: Illustrative Quantitative Performance and MRM Transitions. Note: Exact m/z values and retention times may vary depending on the specific LC-MS system and conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical instrument performance for similar analyses.
Visualizations
Caption: Experimental workflow for the analysis of D-Fructose-¹³C₆,d₇ metabolites.
Caption: Simplified metabolic pathway of D-Fructose-¹³C₆,d₇.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of metabolites derived from D-Fructose-¹³C₆,d₇ in cell culture experiments. This approach enables researchers to trace the metabolic fate of fructose, quantify pathway fluxes, and gain deeper insights into cellular metabolism. The provided protocols offer a starting point for developing and validating specific assays for the investigation of fructose metabolism in various biological systems.
References
Application Note: High-Precision Fructose Quantification Using D-Fructose-¹³C₆,d₇ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose, a simple sugar found in many foods, plays a significant role in cellular metabolism and has been linked to various metabolic disorders when consumed in excess. Accurate and precise quantification of fructose in biological matrices is therefore crucial for research in nutrition, disease pathology, and drug development. This application note describes a robust and sensitive method for the quantification of fructose using a stable isotope-labeled internal standard, D-Fructose-¹³C₆,d₇, in conjunction with mass spectrometry.
The principle of this method is based on isotope dilution mass spectrometry (ID-MS), a gold-standard analytical technique. By introducing a known amount of the stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, variations in sample preparation and instrument response can be effectively normalized. This approach ensures high accuracy and precision in the final quantification. D-Fructose-¹³C₆,d₇ is an ideal internal standard as it co-elutes with endogenous fructose and compensates for matrix effects, leading to reliable and reproducible results.
This document provides detailed protocols for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with representative quantitative data.
Principle of Isotope Dilution Mass Spectrometry
The core of this analytical method is the use of a stable isotope-labeled internal standard. The workflow involves adding a known quantity of D-Fructose-¹³C₆,d₇ to the sample at the beginning of the preparation process. This "spiked" sample is then processed to extract and derivatize the sugars. During mass spectrometry analysis, the instrument distinguishes between the endogenous (unlabeled) fructose and the labeled internal standard based on their mass-to-charge (m/z) ratio. The ratio of the signal intensity of the analyte to the internal standard is then used to calculate the concentration of the endogenous fructose in the original sample, referencing a calibration curve prepared with known concentrations of unlabeled fructose and a constant concentration of the internal standard.
Caption: Experimental workflow for fructose quantification using a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
D-Fructose (≥99% purity)
-
D-Fructose-¹³C₆,d₇ (isotopic purity ≥99%)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Pyridine, Acetic Anhydride, Methoxylamine hydrochloride (for GC-MS derivatization)
-
Zinc Sulfate (0.3 N), Barium Hydroxide (0.3 N)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation from Human Plasma/Serum (for GC-MS and LC-MS)
-
Internal Standard Spiking: To 200 µL of plasma or serum in a microcentrifuge tube, add a known amount of D-Fructose-¹³C₆,d₇ internal standard solution. The amount should be chosen to be within the range of expected endogenous fructose concentrations.
-
Protein Precipitation: Add 300 µL of 0.3 N barium hydroxide, vortex thoroughly. Then, add 300 µL of 0.3 N zinc sulfate and vortex again to precipitate proteins.[1]
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the sugars.
Derivatization for GC-MS Analysis
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Oximation: Add 50 µL of methoxylamine hydrochloride in pyridine and incubate at 60°C for 30 minutes.
-
Acetylation: Add 75 µL of acetic anhydride and incubate at 70°C for 45 minutes to form the O-methyloxime acetate derivatives.[1]
-
Reconstitution: After cooling, the sample can be reconstituted in a suitable solvent like ethyl acetate for GC-MS injection.
LC-MS/MS Analysis
For LC-MS/MS, derivatization may not be necessary. The supernatant from the protein precipitation step can be diluted and directly injected.
-
Chromatographic Column: A hydrophilic interaction chromatography (HILIC) column, such as an Asahipak NH2P-50 (4.6 x 250 mm, 5 µm), is recommended for good separation of sugars.[2]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like formic acid or ammonium formate is typically used.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used. The specific precursor and product ion transitions for both unlabeled fructose and D-Fructose-¹³C₆,d₇ need to be optimized.
GC-MS Analysis
-
GC Column: A capillary column such as a DB-5ms or equivalent is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of fructose.
-
Mass Spectrometry: The mass spectrometer can be operated in either electron ionization (EI) or chemical ionization (CI) mode. Selected Ion Monitoring (SIM) of characteristic fragments for both the analyte and the internal standard is used for quantification.[1]
Quantitative Data
The use of a stable isotope-labeled internal standard allows for the generation of highly linear calibration curves and low limits of detection and quantification.
| Parameter | Typical Value | Reference(s) |
| Linearity (R²) | > 0.99 | [3][4] |
| Limit of Detection (LOD) | 0.1 - 50 mg/L | [4] |
| Limit of Quantification (LOQ) | 15 µM in serum matrix | [1] |
| Recovery | 99.12 ± 3.88 % for D-fructose | [1] |
Signaling Pathways and Logical Relationships
While D-Fructose-¹³C₆,d₇ is an analytical tool and not directly involved in signaling pathways, understanding the metabolic fate of fructose is critical for interpreting the quantified data. The following diagram illustrates the major metabolic pathways of fructose.
Caption: Simplified metabolic pathways of fructose in the liver.
Conclusion
The use of D-Fructose-¹³C₆,d₇ as an internal standard provides a highly accurate, precise, and reliable method for the quantification of fructose in complex biological matrices. The protocols outlined in this application note can be adapted for various research and clinical applications, enabling a better understanding of the role of fructose in health and disease. The robustness of the isotope dilution mass spectrometry approach minimizes the impact of matrix effects and experimental variability, ensuring high-quality data for demanding research and development needs.
References
- 1. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Quantification of carbohydrates in human serum using gas chromatography–mass spectrometry with the stable isotope-labeled internal standard method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tracing De Novo Fatty Acid Synthesis with D-Fructose-¹³C₆,d₇
Audience: Researchers, scientists, and drug development professionals.
Introduction
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process. While essential for various physiological functions, excessive DNL is strongly implicated in the pathogenesis of metabolic diseases such as non-alcoholic fatty acid liver disease (NAFLD), dyslipidemia, and insulin resistance. Dietary fructose is a potent substrate and activator of DNL, particularly in the liver.[1][2] Unlike glucose, hepatic fructose metabolism largely bypasses the main regulatory step of glycolysis, providing a rapid and unregulated source of acetyl-CoA, the primary building block for fatty acid synthesis.[2][3][4]
Stable isotope tracers are powerful tools for quantifying the contribution of specific substrates to metabolic pathways. D-Fructose-¹³C₆,d₇ is a doubly labeled tracer designed for robustly tracking the fate of fructose carbons and hydrogens into newly synthesized lipids. The uniform ¹³C labeling of all six carbons allows for the precise determination of the contribution of the fructose backbone to the acetyl-CoA pool, while the deuterium (d₇) atoms provide an orthogonal measure of hydrogen incorporation. This application note provides a comprehensive overview and detailed protocols for utilizing D-Fructose-¹³C₆,d₇ to study DNL in both in vitro and in vivo models.
Biochemical Pathway: Fructose to Fatty Acids
Fructose is primarily metabolized in the liver. Upon entering hepatocytes, it is rapidly phosphorylated to fructose-1-phosphate, which is then cleaved into two triose-phosphate intermediates. These intermediates enter the glycolytic pathway downstream of the major rate-limiting enzyme, phosphofructokinase, leading to the production of pyruvate and subsequently acetyl-CoA in the mitochondria. This mitochondrial acetyl-CoA is then exported to the cytosol as citrate, where it is converted back to acetyl-CoA and serves as the direct precursor for fatty acid synthesis.
Caption: Fructose metabolism pathway leading to de novo lipogenesis.
Quantitative Data Summary
Stable isotope studies have provided key quantitative insights into the impact of fructose on DNL. The tables below summarize representative data from human studies.
Table 1: Dose-Dependent Effect of Acute Fructose Administration on Hepatic DNL Data from a study in healthy male subjects measuring the fractional contribution of newly synthesized palmitate to VLDL-triglycerides.[5][6]
| Condition | Fractional DNL (%) (Mean ± SEM) |
| Fasting Baseline | 5.3 ± 2.8 |
| Low-Dose Fructose | 15 ± 2 |
| High-Dose Fructose | 29 ± 2 |
Table 2: Fructose Contribution to the Hepatic Acetyl-CoA Pool Data from an in vivo murine study using [U-¹³C]fructose. The contribution of fructose to the lipogenic acetyl-CoA pool was quantified.[7]
| Fructose Concentration in Drinking Water | Fructose Contribution to Acetyl-CoA (%) (Mean ± SEM) |
| 5% Fructose Solution | 4.0 ± 0.4 |
| 17.5% Fructose Solution | 10.6 ± 0.6 |
Experimental Workflow and Protocols
The general workflow for a DNL study using D-Fructose-¹³C₆,d₇ involves tracer administration, sample collection, lipid processing, and mass spectrometry analysis.
Caption: General experimental workflow for tracing DNL with stable isotopes.
Protocol 1: In Vitro DNL Assay in Cultured Hepatocytes
This protocol is designed for adherent cells, such as HepG2 or primary hepatocytes.
A. Materials and Reagents
-
Cell culture medium (e.g., DMEM), free of unlabeled fructose and glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Fructose-¹³C₆,d₇
-
Phosphate-Buffered Saline (PBS)
-
Solvents: Chloroform, Methanol, Hexane (GC-MS grade)
-
Reagents: Sodium hydroxide (NaOH), Boron trifluoride-methanol (BF₃-methanol)
-
Internal Standard (e.g., C17:0 fatty acid)
B. Cell Labeling Procedure
-
Seed hepatocytes in 6-well plates and grow to ~80% confluency.
-
Wash cells twice with warm PBS.
-
Replace the standard medium with custom labeling medium (e.g., glucose/fructose-free DMEM supplemented with dFBS and a defined concentration of D-Fructose-¹³C₆,d₇, typically 5-10 mM).
-
Incubate cells for a specified time course (e.g., 4, 8, 12, 24 hours) at 37°C, 5% CO₂.
-
After incubation, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.
-
Harvest cells by scraping into 1 mL of ice-cold PBS and transfer to a glass tube. Proceed immediately to lipid extraction.
C. Lipid Extraction and FAME Preparation
-
Extraction: To the 1 mL cell suspension, add the internal standard. Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 1 minute. Add another 1 mL of chloroform and 1 mL of water, vortexing after each addition. Centrifuge at 2,000 x g for 10 minutes to separate phases. Carefully collect the lower organic (chloroform) layer containing lipids.
-
Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.
-
Saponification: Add 1 mL of 0.5 M methanolic NaOH to the dried lipid film. Heat at 80°C for 10 minutes to cleave fatty acids from complex lipids.
-
Methylation: Cool the sample, then add 2 mL of 14% BF₃-methanol. Heat at 80°C for 5 minutes to convert free fatty acids to fatty acid methyl esters (FAMEs).
-
FAME Extraction: Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen and reconstitute in a small volume (e.g., 50 µL) of hexane for GC-MS analysis.
Protocol 2: In Vivo DNL Assay in a Rodent Model
A. Animal Preparation and Tracer Administration
-
Acclimate animals (e.g., C57BL/6J mice) to the desired diet (e.g., high-fructose diet or control chow) for a specified period.
-
Fast animals overnight (e.g., 6 hours) before the experiment.
-
Administer D-Fructose-¹³C₆,d₇ via oral gavage. A typical dose might be 2 g/kg body weight, dissolved in water.
-
At selected time points post-administration (e.g., 1, 2, 4, 6 hours), euthanize the animals and collect blood (for plasma) and tissues (e.g., liver, adipose tissue). Flash-freeze tissues in liquid nitrogen and store at -80°C.
B. Sample Processing
-
Plasma: Isolate VLDL (Very Low-Density Lipoprotein) from plasma via ultracentrifugation. Extract lipids from the VLDL fraction using the procedure described in Protocol 1, Step C1.
-
Tissues: Homogenize a weighed portion of the frozen tissue (~50-100 mg) in a chloroform:methanol (2:1) solution. Perform lipid extraction as described in Protocol 1, Step C1.
-
Proceed with saponification and FAME preparation for both plasma and tissue lipids as outlined in Protocol 1, Steps C3-C6.
GC-MS Analysis and Data Interpretation
A. GC-MS Parameters
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A polar capillary column suitable for FAME separation (e.g., DB-23).[8]
-
Injection: 1 µL of the FAME extract.
-
Oven Program: A temperature gradient is used to separate FAMEs by chain length and saturation (e.g., initial temp 80°C, ramp to 170°C, then ramp to 250°C).[9]
-
MS Detection: Use electron impact (EI) ionization. Scan a mass range that includes the molecular ions of the FAMEs of interest (e.g., m/z 50-400). For palmitate methyl ester (C16:0), the primary ion cluster will be around m/z 270.
B. Data Analysis: Mass Isotopomer Distribution Analysis (MIDA)
The goal is to determine the fraction of fatty acids that were newly synthesized from the fructose tracer. This is achieved by analyzing the mass isotopomer distribution of the target fatty acid (e.g., palmitate).
-
Correct for Natural Abundance: The raw mass spectra must first be corrected for the natural abundance of ¹³C and other heavy isotopes.[10]
-
Identify Isotopologues: After correction, the remaining distribution of M+0, M+1, M+2, etc., represents the incorporation of the ¹³C from the tracer. Palmitate is synthesized from 8 molecules of acetyl-CoA. Since the ¹³C₆-fructose tracer generates ¹³C₂-acetyl-CoA, newly synthesized palmitate molecules can contain up to 16 ¹³C atoms (M+16).
-
Calculate Fractional Synthesis: The fractional synthesis rate (FSR), or the fraction of the fatty acid pool that is newly made, can be calculated using established MIDA algorithms.[11] A simplified approach is to sum the fractional abundances of all labeled isotopologues (M+1 through M+n):
Fractional Synthesis (%) = ( 1 - Fractional Abundance of M+0 ) * 100
This calculation represents the percentage of the measured fatty acid pool that was synthesized during the labeling period.[12] More complex modeling can also determine the enrichment of the precursor acetyl-CoA pool.
Applications in Research and Drug Development
-
Disease Modeling: Quantify the increase in DNL in response to high-fructose diets or in genetic models of metabolic disease.
-
Pharmacological Screening: Evaluate the efficacy of therapeutic compounds designed to inhibit DNL by measuring the reduction in fructose-driven fatty acid synthesis.
-
Nutraceutical Research: Assess the impact of dietary supplements or functional foods on fructose-induced lipogenesis.
-
Mechanism of Action Studies: Elucidate how specific drugs or genetic modifications alter the flux of fructose through the DNL pathway.
References
- 1. Fructose drives de novo lipogenesis affecting metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of Dietary Fructose and Hepatic De Novo Lipogenesis in Fatty Liver Disease | Semantic Scholar [semanticscholar.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Dose-dependent quantitative effects of acute fructose administration on hepatic de novo lipogenesis in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noninvasive Measurement of Murine Hepatic Acetyl-CoA 13C-Enrichment Following Overnight Feeding with 13C-Enriched Fructose and Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Fructose-13C6,d7 Labeling Experiments
Welcome to the technical support center for D-Fructose-13C6,d7 labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this dual-labeled isotopic tracer.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a stable isotope-labeled form of fructose. It contains six Carbon-13 (¹³C) atoms and seven Deuterium (²H or D) atoms. This dual-labeling strategy is employed in metabolic research to trace the fate of both the carbon skeleton and hydrogen atoms of fructose through various biochemical pathways.[1] Its primary applications are in metabolic flux analysis (MFA) to quantify the contribution of fructose to different metabolic pathways, such as glycolysis, the pentose phosphate pathway, and de novo lipogenesis.[2][3][4]
Q2: Why use a dual-labeled tracer like this compound instead of a single-labeled one?
A2: A dual-labeled tracer provides more comprehensive information about metabolic pathways. The ¹³C labeling allows for the tracing of the carbon backbone of fructose, revealing how it is incorporated into downstream metabolites. The deuterium labeling provides insights into redox reactions and the activity of dehydrogenases, as deuterium atoms are transferred to cofactors like NAD(P)H.[1] This dual information is particularly valuable for studying complex metabolic networks where multiple pathways may be active simultaneously.
Q3: What are the key considerations for designing a this compound labeling experiment?
A3: A successful labeling experiment requires careful planning. Key considerations include:
-
Tracer Purity and Enrichment: Ensure the isotopic purity and enrichment of the this compound are high to minimize interference from unlabeled fructose.
-
Cell Culture Conditions: Optimize cell culture media and conditions to ensure efficient uptake and metabolism of the tracer.
-
Labeling Duration: The time required to reach isotopic steady-state varies between metabolic pathways. Glycolytic intermediates may label within minutes, while lipids can take much longer.[5]
-
Analytical Method: Select an appropriate analytical platform, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, capable of resolving the different isotopologues.
-
Data Analysis: Plan for the correction of natural isotope abundance and be aware of potential kinetic isotope effects.[6][7][8][9]
Troubleshooting Guides
Issue 1: Low Incorporation of the Isotopic Label
Q: I am observing very low enrichment of ¹³C and/or deuterium in my target metabolites. What could be the cause?
A: Low label incorporation can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Poor Tracer Uptake | - Verify the expression and activity of fructose transporters (e.g., GLUT5) in your cell line. - Optimize the concentration of this compound in the medium. - Ensure the labeling duration is sufficient for uptake. |
| Metabolic Pathway Inactivity | - Confirm that the metabolic pathway of interest is active under your experimental conditions. - Consider that fructose metabolism can be cell-type specific.[10] |
| Tracer Instability | - Although generally stable, improper storage or handling could lead to degradation. Store the tracer according to the manufacturer's instructions. |
| Dilution with Unlabeled Sources | - Ensure that the experimental medium does not contain unlabeled fructose or other sugars that can be converted to fructose. - Consider intracellular pools of unlabeled metabolites that can dilute the tracer. |
Issue 2: Unexpected or "Scrambled" Labeling Patterns
Q: The labeling pattern in my downstream metabolites is not what I expected. Why is this happening?
A: Unexpected labeling patterns often indicate the activity of alternative or "scrambled" metabolic pathways.
-
Metabolic Cross-Talk: Labeled atoms can be transferred between different metabolic pathways. For example, intermediates from fructose metabolism can enter the pentose phosphate pathway and then re-enter glycolysis, leading to a redistribution of the ¹³C label.
-
Reversible Reactions: Many enzymatic reactions in central carbon metabolism are reversible. This can lead to the backward flow of labeled atoms and scrambling of the original labeling pattern.
-
Contribution from Other Sources: Ensure that other components in your media are not contributing to the metabolite pools you are analyzing.
Issue 3: Analytical Challenges in Mass Spectrometry
Q: I'm having trouble analyzing my this compound labeled samples by mass spectrometry. What are some common issues?
A: Mass spectrometry of dual-labeled compounds can be complex. Here are some common challenges and solutions:
| Issue | Description & Solution |
| Complex Fragmentation | Fructose can undergo complex fragmentation in the mass spectrometer, leading to a multitude of peaks.[10][11] It is crucial to carefully characterize the fragmentation pattern of the labeled fructose and its metabolites to correctly identify and quantify the different isotopologues. |
| Isotopic Overlap | The isotopic clusters of the ¹³C and deuterium-labeled fragments can overlap, making data interpretation difficult. High-resolution mass spectrometry is often required to resolve these overlapping peaks.[12] |
| Deuterium Loss | Deuterium atoms can sometimes be lost during sample preparation or in the mass spectrometer's ion source, a phenomenon known as H/D exchange.[13] To minimize this, use aprotic solvents where possible and optimize ion source conditions. |
| Natural Isotope Abundance | The natural abundance of ¹³C and other heavy isotopes in your sample will contribute to the mass isotopologue distribution.[6][7] This must be corrected for to accurately determine the enrichment from your tracer. Several software packages are available for this correction.[14] |
Experimental Protocols
Protocol 1: General Workflow for a this compound Labeling Experiment in Cell Culture
This protocol provides a general outline. Specific details may need to be optimized for your particular cell line and experimental question.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare the labeling medium by supplementing base medium (lacking unlabeled fructose and glucose) with this compound at the desired concentration.
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for the desired period (determined by time-course experiments to establish isotopic steady-state).
-
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris.
-
-
Sample Analysis:
-
Dry the supernatant containing the metabolites.
-
Reconstitute the sample in a suitable solvent for your analytical platform (e.g., LC-MS or GC-MS).
-
Analyze the samples to determine the mass isotopologue distribution of your target metabolites.
-
-
Data Analysis:
Visualizations
Caption: A generalized workflow for a stable isotope labeling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. shutterstock.com [shutterstock.com]
- 3. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 6. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. Carbon isotope effects on the fructose-1,6-bisphosphate aldolase reaction, origin for non-statistical 13C distributions in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. gssiweb.org [gssiweb.org]
optimizing D-Fructose-13C6,d7 concentration for cell culture studies
Welcome to the technical support center for optimizing the use of D-Fructose-13C6,d7 in cell culture studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in designing and executing successful stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
This compound is a stable isotope-labeled form of fructose. It is used as a tracer in metabolic flux analysis (MFA) to investigate how cells utilize fructose.[1] By replacing standard fructose with this labeled version, researchers can track the path of the 13C carbon atoms through various metabolic pathways, such as glycolysis and the pentose phosphate pathway, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][2] This helps in understanding cellular metabolism, identifying metabolic shifts in disease states like cancer, and assessing the effects of drugs on metabolic pathways.[3][4]
Q2: What is a recommended starting concentration for this compound in my cell culture medium?
The optimal concentration is highly cell-type dependent and should be determined empirically. A common starting point is to match the glucose concentration in standard media, typically ranging from 5 to 25 mM.[5] For sensitive cell lines or to minimize potential metabolic disruptions, it is advisable to start with a lower concentration (e.g., 5 mM) and perform a dose-response experiment to find the highest concentration that does not impact cell viability or proliferation.
Q3: High fructose concentrations can be toxic. How do I identify fructose-induced cytotoxicity?
Excessive fructose can lead to metabolic dysregulation, including ATP depletion and the production of inflammatory cytokines.[5][6] Signs of cytotoxicity include:
-
Reduced cell viability: Assessed by MTT, trypan blue exclusion, or similar assays.
-
Decreased proliferation rate: Monitored by cell counting over several days.
-
Morphological changes: Observed via microscopy (e.g., cell rounding, detachment, blebbing).
-
Increased lactate dehydrogenase (LDH) leakage: Indicates compromised cell membrane integrity.[4]
One study noted that 5-keto-D-fructose, a fructose derivative, showed significant cytotoxicity to HT-29 colon cancer cells at concentrations of 5 mM and above.[7][8] While D-fructose is different, this highlights the importance of testing a range of concentrations.
Q4: What type of media and serum should I use for my labeling experiment?
To ensure that the only source of fructose is the labeled tracer, you must use a fructose-free basal medium. If your experiment is designed to compare fructose and glucose metabolism, use a medium that is also free of glucose. It is critical to supplement the medium with dialyzed Fetal Bovine Serum (dFBS) instead of regular FBS.[9] The dialysis process removes small molecules, including unlabeled glucose and fructose, which would otherwise compete with your tracer and dilute the 13C enrichment.[9]
Q5: How long should I incubate my cells with this compound before analysis?
The incubation time must be sufficient to achieve isotopic steady state , where the isotopic enrichment in the metabolites of interest becomes constant.[3] The time required varies by cell type and metabolic pathway.
-
Glycolysis: Metabolites in this pathway can reach steady state in just a few minutes to hours.[9]
-
TCA Cycle and Amino Acids: These may take several hours (e.g., 6-24 hours).[10]
-
Lipids: Due to slower turnover, lipids may require 24-48 hours or longer.[9]
It is best practice to perform a time-course experiment (e.g., sampling at 6, 12, and 24 hours) to empirically determine when isotopic steady state is reached for your specific metabolites of interest.[3]
Troubleshooting Guides
Issue 1: Low 13C Enrichment in Downstream Metabolites
Low incorporation of the 13C label is a common issue that can compromise data interpretation. The table below outlines potential causes and solutions.
| Symptom | Possible Cause | Recommended Solution |
| Low 13C enrichment across all metabolites. | Presence of unlabeled fructose/glucose. | Ensure the use of fructose/glucose-free basal medium and dialyzed FBS to eliminate competing unlabeled sugars.[9] |
| Insufficient incubation time. | The cells have not reached isotopic steady state. Perform a time-course experiment to determine the optimal labeling duration.[3] | |
| Tracer concentration is too low. | The labeled fructose is being rapidly depleted. Increase the concentration of this compound in the medium, ensuring it remains below cytotoxic levels. | |
| Incorrect metabolite extraction. | The extraction protocol is inefficient or causes metabolite degradation. Use a validated extraction method, such as cold 80% methanol.[9][11] | |
| Low enrichment in specific pathways (e.g., TCA cycle). | Slow metabolic flux through the pathway. | The pathway may have low activity in your cell line under the experimental conditions. Increase incubation time or consider stimulating the pathway if appropriate. |
| Cells are utilizing alternative carbon sources. | Cells may be consuming other nutrients like glutamine from the medium. Analyze the consumption of other key nutrients. |
Issue 2: Poor Cell Health or Death After Tracer Addition
If cells appear stressed or die after the introduction of labeled fructose, consider the following.
| Symptom | Possible Cause | Recommended Solution |
| Reduced cell viability, slow growth, or cell death. | Fructose-induced cytotoxicity. | The fructose concentration is too high for your cell line. Perform a dose-response experiment to find the maximum non-toxic concentration.[5][7] |
| Metabolic shock from media change. | The switch to a new medium formulation (e.g., no glucose) is too stressful. Adapt the cells gradually to the new medium over several passages before starting the experiment. | |
| Osmotic stress. | High concentrations of sugar can increase the osmolarity of the medium. Measure the osmolarity and adjust if necessary. | |
| Contamination of the tracer. | Although rare, the tracer itself could be contaminated. Test a new lot of this compound. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol uses a dose-response experiment to identify the ideal tracer concentration that maximizes labeling without inducing cytotoxicity.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth. Prepare extra wells for cell counting at the start of the experiment.
-
Media Preparation: Prepare fructose-free medium supplemented with dialyzed FBS and a range of this compound concentrations (e.g., 0 mM, 2.5 mM, 5 mM, 10 mM, 15 mM, 25 mM). Include a positive control with the standard glucose concentration (e.g., 25 mM glucose) and a negative control (no sugar).
-
Incubation: After allowing cells to adhere overnight, replace the standard medium with the prepared test media.
-
Viability Assessment: At 24, 48, and 72 hours, assess cell viability using an appropriate method (e.g., MTT assay, trypan blue exclusion).
-
Data Analysis: Plot cell viability against fructose concentration for each time point. The optimal concentration is the highest level that does not cause a significant decrease in viability compared to the glucose control.
Protocol 2: General Protocol for 13C Labeling Experiment
-
Cell Culture: Culture cells to approximately 70-80% confluency in standard growth medium.
-
Media Switch: Aspirate the standard medium, wash the cells once with pre-warmed PBS.
-
Labeling: Add pre-warmed, fructose-free medium containing the optimized concentration of this compound and supplemented with dialyzed FBS.
-
Incubation: Culture the cells for the predetermined duration required to reach isotopic steady state.
-
Metabolite Extraction: At the end of the incubation period, proceed immediately to metabolite extraction to quench all enzymatic activity.
Protocol 3: Quenching and Metabolite Extraction
This protocol is designed for adherent cells and is suitable for subsequent LC-MS analysis.[9][10]
-
Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium.
-
Washing: Wash the cell monolayer rapidly with ice-cold PBS to remove extracellular metabolites.
-
Extraction: Immediately add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cells (e.g., 1 mL for a 6-well plate).
-
Scraping: Place the plate on dry ice for 10 minutes. Then, use a cell scraper to detach the cells into the methanol solution.
-
Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.
-
Storage: Store the dried extracts at -80°C until analysis.
Visualizations
Caption: Workflow for optimizing and performing a 13C-fructose labeling experiment.
Caption: Simplified metabolic pathway for D-Fructose-¹³C₆ utilization.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Fructose shields human colorectal cancer cells from hypoxia-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High fructose‐induced metabolic changes enhance inflammation in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | 5-Keto-D-Fructose, a Natural Diketone and Potential Sugar Substitute, Significantly Reduces the Viability of Prokaryotic and Eukaryotic Cells [frontiersin.org]
- 8. 5-Keto-D-Fructose, a Natural Diketone and Potential Sugar Substitute, Significantly Reduces the Viability of Prokaryotic and Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-isotopic labeling experiments and mass isotopomer analysis [bio-protocol.org]
Technical Support Center: D-Fructose-13C6,d7 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of D-Fructose-13C6,d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A1: When experiencing poor or no signal from your this compound standard, begin with the following fundamental checks:
-
Instrument Performance: Confirm that the mass spectrometer is functioning correctly by running a system suitability test or a standard compound for your instrument.
-
Analyte Stability: Ensure the this compound has been stored correctly, away from light and moisture, to prevent degradation.[1][2][3][4]
-
Sample Preparation: Review your sample preparation procedure. For a simple standard, ensure the correct solvent is used and that the final concentration is appropriate for the expected sensitivity of your instrument.
-
Basic MS Settings: Double-check that the mass spectrometer is set to monitor the correct m/z for this compound. The molecular weight of D-Fructose-13C6 is 186.11 g/mol .[1][3] Depending on the ionization mode and adduct formation, you will be looking for different m/z values.
Q2: My signal intensity for this compound is significantly lower in my biological samples compared to the standard in a clean solvent. What could be the cause?
A2: A significant drop in signal intensity when analyzing biological samples is often due to matrix effects .[5][6] Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound, leading to ion suppression.[5][6] Electrospray ionization (ESI) is particularly susceptible to these effects.[5]
Q3: How can I mitigate matrix effects to improve my this compound signal?
A3: Several strategies can be employed to reduce matrix effects:
-
Sample Preparation: Implement a more rigorous sample cleanup protocol. This could include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances.[7]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from the co-eluting matrix components. This might involve adjusting the gradient, changing the column chemistry, or using a longer column.
-
Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[6] However, ensure that the final concentration of your analyte remains above the limit of detection.
-
Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.[5][8]
Q4: Sugars are known to have poor ionization efficiency. How can I improve the ionization of this compound?
A4: The hydrophilic nature of sugars and the absence of easily ionizable functional groups can lead to poor ionization efficiency.[9][10] To enhance the signal:
-
Adduct Formation: Promote the formation of adducts with alkali metals (e.g., Na+, K+) or anions (e.g., Cl-, HCOO-) which can improve signal intensity.[8][11] This can be achieved by adding salts like sodium chloride or ammonium formate to the mobile phase.
-
Derivatization: Chemical derivatization can significantly improve the ionization efficiency of sugars.[9][12] While this adds a step to your workflow, it can be highly effective.
-
Mobile Phase Optimization: Adjusting the pH of the mobile phase can influence the charge state of the analyte and improve its ionization.
Q5: I am seeing a broad or split peak for this compound. What could be the issue?
A5: Peak shape problems can arise from several factors:
-
Chromatography Issues: Poor peak shape can be a result of problems with the LC column (e.g., degradation, contamination), improper mobile phase composition, or a mismatch between the sample solvent and the mobile phase.
-
Isomeric Forms: Fructose can exist in different isomeric forms in solution (e.g., furanose and pyranose rings).[13] Depending on the chromatographic conditions, these isomers may separate, leading to broadened or split peaks.
-
Incomplete Isotopic Labeling: While less common with commercially available standards, incomplete labeling could result in a distribution of isotopologues, which might manifest as peak broadening, especially in high-resolution mass spectrometers.[14]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Signal Intensity
This guide provides a step-by-step workflow to diagnose and resolve poor signal intensity for this compound.
Caption: Troubleshooting workflow for poor signal intensity.
Guide 2: Addressing Suspected Matrix Effects
This guide outlines the logical steps to confirm and address matrix effects.
Caption: Workflow for managing matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for this compound Analysis
This protocol provides a general method for extracting this compound from a plasma matrix, designed to minimize matrix effects.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 5 mM ammonium formate).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS analysis.
-
Data Presentation
Table 1: Impact of Sample Cleanup on Signal-to-Noise Ratio (S/N)
This table illustrates the potential improvement in signal-to-noise for this compound with different sample preparation techniques. The values are representative.
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Background Noise (Arbitrary Units) | Signal-to-Noise (S/N) Ratio |
| Dilute and Shoot | 50,000 | 5,000 | 10 |
| Protein Precipitation | 150,000 | 3,000 | 50 |
| Solid-Phase Extraction (SPE) | 250,000 | 1,000 | 250 |
Table 2: Common Adducts of this compound in Mass Spectrometry
This table lists the expected m/z values for common adducts of this compound (MW = 186.11).
| Ionization Mode | Adduct | Expected m/z |
| Positive | [M+H]+ | 187.12 |
| Positive | [M+Na]+ | 209.10 |
| Positive | [M+K]+ | 225.07 |
| Negative | [M-H]- | 185.10 |
| Negative | [M+Cl]- | 221.07 |
| Negative | [M+HCOO]- | 231.10 |
References
- 1. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.25 [isotope.com]
- 2. D-Fructose-1,6-bisphosphate, sodium salt hydrate (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.1MG [isotope.com]
- 4. D-Fructose (U-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fructose [webbook.nist.gov]
- 14. Heavy Sugar and Heavy Water Create Tunable Intact Protein Mass Increases for Quantitative MS in any Feed and Organism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Fructose-¹³C₆,d₇ Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of D-Fructose-¹³C₆,d₇ samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of D-Fructose-¹³C₆,d₇?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In the analysis of D-Fructose-¹³C₆,d₇, which is often used as an internal standard for the quantification of fructose, matrix effects can lead to either ion suppression or enhancement.[2] This can result in inaccurate and imprecise quantification of the target analyte (fructose).[1] Common sources of matrix effects in biological samples include salts, endogenous metabolites, and phospholipids.[3][4]
Q2: How does using a stable isotope-labeled internal standard like D-Fructose-¹³C₆,d₇ help in mitigating matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects in LC-MS/MS analysis.[5] Since D-Fructose-¹³C₆,d₇ is chemically and physically almost identical to the unlabeled fructose, it will co-elute and experience the same degree of ion suppression or enhancement.[6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[5] For this to be effective, it is crucial that the analyte and the internal standard peaks completely overlap.
Q3: What are the most common sample preparation techniques to reduce matrix effects for fructose analysis in biological samples?
A: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest.[7] The most common techniques for biological samples like plasma or serum are:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., methanol, acetonitrile) is added to the sample to precipitate proteins.[8] While effective at removing the bulk of proteins, it may not remove other matrix components like phospholipids, which can still cause significant ion suppression.[9]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It can be more selective than PPT but requires careful optimization of solvents.[10]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix components are washed away.[10] SPE can be very effective in removing interfering substances but is often more time-consuming and expensive than PPT.[10]
Q4: Which sample preparation method is best for my D-Fructose-¹³C₆,d₇ analysis?
A: The choice of sample preparation method depends on the complexity of your sample matrix and the required sensitivity of your assay. For many applications involving the analysis of sugars in plasma, a simple protein precipitation with a cold organic solvent like methanol is sufficient. However, for complex matrices or when high sensitivity is required, a more rigorous cleanup like SPE might be necessary. It is always recommended to evaluate different sample preparation strategies during method development to find the optimal balance between recovery, matrix effect reduction, and workflow efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of D-Fructose-¹³C₆,d₇ and its corresponding unlabeled analyte.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample.[11] |
| Inappropriate Mobile Phase pH | For HILIC separations of sugars, ensure the mobile phase pH is optimized. A pH around the pKa of silanol groups (if using a silica-based column) can cause peak tailing. Adjusting the pH to 5.5 or less can help prevent ionic interactions.[12] |
| Secondary Interactions with the Column | Increase the buffer concentration in the mobile phase to mask active sites on the stationary phase. For basic analytes, peak tailing can be caused by interaction with silanol groups on the column.[13] |
| Column Contamination or Degradation | If peak shape deteriorates over a series of injections, the column may be contaminated. Try washing the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.[11][13] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Insufficient Column Equilibration | HILIC columns require longer equilibration times compared to reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase conditions between injections. |
| Changes in Mobile Phase Composition | Even small variations in the mobile phase composition, especially the water content in HILIC, can lead to significant shifts in retention time. Prepare fresh mobile phase and ensure accurate mixing.[14] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times. |
| Matrix Effects | Co-eluting matrix components can sometimes alter the stationary phase environment, leading to retention time shifts.[2] Improved sample cleanup can help mitigate this. |
Issue 3: High Variability or Poor Recovery of the Internal Standard (D-Fructose-¹³C₆,d₇)
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, including the addition of the internal standard. Automated liquid handlers can improve precision. |
| Degradation of the Internal Standard | Verify the stability of D-Fructose-¹³C₆,d₇ in the sample matrix and under the storage and processing conditions. |
| Matrix Effects | Severe ion suppression can lead to a weak or variable internal standard signal. Optimize the sample cleanup procedure to remove interfering matrix components.[8] Consider diluting the sample extract if sensitivity allows.[1] |
| Non-co-elution of Analyte and Internal Standard | Ensure that the chromatographic conditions are optimized for the co-elution of fructose and D-Fructose-¹³C₆,d₇. Even small differences in retention time can lead to differential matrix effects and inaccurate quantification. |
Quantitative Data on Sample Preparation Methods
The following table summarizes recovery and matrix effect data for different sample preparation techniques for polar analytes. While not specific to fructose in all cases, it provides a general comparison to guide method development.
| Sample Preparation Method | Analyte Class | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Peptides | Human Plasma | >50% | Generally higher than SPE | [15] |
| Protein Precipitation (Ethanol) | Peptides | Human Plasma | >50% | Generally higher than SPE | [15] |
| Solid-Phase Extraction (Mixed-Mode Anion Exchange) | Peptides | Human Plasma | >20% | Generally lower than PPT | [15] |
| Protein Precipitation | Various | Plasma | Least effective at removing phospholipids | Highest matrix interference | [9] |
| Solid-Phase Extraction (Polymeric) | Various | Plasma | Moderate phospholipid removal | Moderate matrix interference | [9] |
| HybridSPE | Various | Plasma | Most effective at removing phospholipids | Least matrix interference | [9] |
| Sugaring-Out (Acetonitrile/Water) | Pesticides | Honey | >80% | Minimal | [16] |
| Liquid-Liquid Extraction | Phenacetin & Caffeine | Plasma | Most favorable for reducing matrix effects | Lowest matrix effect | [1] |
Experimental Protocols
Detailed Methodology for D-Fructose Analysis in Human Plasma
This protocol is a representative example and should be optimized for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of ice-cold methanol containing the D-Fructose-¹³C₆,d₇ internal standard at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 10 mM ammonium acetate).
-
Vortex briefly and centrifuge to remove any remaining particulates before transferring to an autosampler vial.
2. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system capable of high-pressure gradients.
-
Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for the separation of polar compounds like fructose.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 85% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Fructose: [M-H]⁻ precursor ion → product ion (e.g., 179 → 89)
-
D-Fructose-¹³C₆,d₇: [M-H]⁻ precursor ion → product ion (e.g., 186 → 92)
-
-
Data Analysis: Integrate the peak areas for both fructose and D-Fructose-¹³C₆,d₇. Calculate the peak area ratio and determine the concentration of fructose using a calibration curve prepared in a surrogate matrix.
Visualizations
References
- 1. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of the Reference Method Isotope Dilution Gas Chromatography Mass Spectrometry (ID/GC/MS) to Establish Metrological Traceability for Calibration and Control of Blood Glucose Test Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effects | Separation Science [sepscience.com]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix-Induced Sugaring-Out: A Simple and Rapid Sample Preparation Method for the Determination of Neonicotinoid Pesticides in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
correcting for background noise in D-Fructose-13C6,d7 measurements
Welcome to the technical support center for stable isotope-labeled compound analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you correct for background noise in D-Fructose-13C6,d7 measurements, ensuring data accuracy and integrity in your research.
Frequently Asked Questions (FAQs)
Q1: What constitutes "background noise" in mass spectrometry measurements of this compound?
A1: Background noise in mass spectrometry is any unwanted signal that can interfere with the detection and quantification of your target analyte, this compound. It can be broadly categorized into three types: chemical noise, electronic noise, and noise from natural isotope abundance.[1][2]
-
Chemical Noise: This arises from chemical contaminants in your sample or system that are not your analyte of interest.[1] Common sources include plasticizers (e.g., phthalates), polymers (e.g., polyethylene glycol), solvents, and mobile phase additives.[3][4] These contaminants can introduce interfering ions, adducts, or matrix effects that obscure the true signal.[3]
-
Electronic Noise: This is random fluctuation inherent to the detector and electronic components of the mass spectrometer.[1][5] It often manifests as low-intensity "grass noise" across the spectrum.[1]
-
Natural Isotope Abundance: This is a critical consideration in labeling studies. All elements in your analyte and any derivatization agents (carbon, hydrogen, oxygen, etc.) have naturally occurring stable isotopes.[6] These natural isotopes contribute to the mass isotopomer distribution, which can interfere with the accurate measurement of the 13C-labeled fructose signal and must be computationally corrected.[7]
Q2: How can I identify the source of background noise in my data?
A2: Identifying the source of noise is the first step toward correcting it. A systematic approach is recommended:
-
Analyze Blank Samples: The most effective initial step is to run an extraction blank (a sample processed without the biological material).[8] Features that are present in the blank at significant levels are likely contaminants from solvents, tubes, or the extraction process.[8]
-
Consult Contaminant Databases: Compare the mass-to-charge ratios (m/z) of suspicious peaks to known lists of common background contaminants.[4] Many instrument manufacturers and research groups publish lists of frequent interferences.[3]
-
Evaluate Isotopic Patterns: For suspected contaminants, examine their isotopic pattern. The pattern can sometimes give clues to the elemental composition of the interfering ion.
-
Review Chromatographic Peaks: In LC-MS, check for broad, poorly shaped peaks, especially those that appear late in the gradient, which can indicate system contamination. A rising baseline during gradient elution can also be a sign of systemic noise.[5]
Q3: My baseline is high and noisy. What experimental steps can I take to reduce it?
A3: A high or noisy baseline often points to chemical contamination or suboptimal instrument settings.
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and mobile phase additives (like formic acid or ammonium formate). This is critical for minimizing chemical background.
-
Maintain System Cleanliness: Regularly clean your LC system and mass spectrometer ion source. Contaminants can build up over time and leach into subsequent runs.
-
Optimize Instrument Parameters: Fine-tuning instrument settings can significantly improve the signal-to-noise ratio (S/N). Experiment with the cone gas flow rate and cone voltage, as these can help reduce interfering ions from entering the mass analyzer.
-
Check for Contaminated Materials: Be mindful of all materials that come into contact with your sample. Plasticizers can leach from plastic tubes and well plates, and detergents (like Triton or Tween) can be a source of contamination.[4]
Q4: What is natural abundance correction and why is it essential for my this compound experiment?
A4: Natural abundance correction is a crucial data processing step that removes the signal contribution from naturally occurring stable isotopes.[6][7] When you measure your 13C6-labeled fructose, the mass spectrometer detects a distribution of mass isotopomers. However, even an unlabeled fructose molecule will produce signals at M+1, M+2, etc., due to the natural presence of 13C (~1.1%), 17O, and 18O in its structure.
This correction is essential because failing to account for these natural isotopes will lead to an overestimation of the enrichment from your tracer, resulting in incorrect metabolic flux calculations or inaccurate quantification.[6] The correction must be applied to the measured data by using algorithms that calculate the expected natural abundance distribution and subtract it from the observed signal.[7][9]
Troubleshooting Guide
This section provides a structured approach to common problems encountered during this compound measurements.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High signal for M+0 in fully labeled sample | Incomplete labeling of the fructose tracer. | Verify the isotopic purity of the this compound standard from the manufacturer.[10][11][12] |
| Contribution from endogenous, unlabeled fructose. | Ensure experimental conditions (e.g., cell culture media) do not contain significant amounts of unlabeled fructose. | |
| Many non-specific peaks in chromatogram | Sample contamination. | Prepare a new sample using high-purity solvents and clean labware. Run a blank to confirm the source of contamination.[8] |
| System contamination. | Flush the LC system and clean the MS ion source. | |
| Poor Signal-to-Noise (S/N) Ratio | Suboptimal MS instrument settings. | Optimize parameters such as cone voltage and gas flow rates to enhance analyte ionization and reduce interfering ions. |
| Insufficient analyte concentration. | Increase the amount of sample injected or concentrate the sample prior to analysis. | |
| Inaccurate quantification after correction | Incorrect natural abundance correction. | Ensure the correction algorithm accounts for all atoms in the derivatized analyte, not just the fructose backbone.[7] Use software specifically designed for isotopic correction, such as AccuCor.[13] |
| Matrix effects. | Use an internal standard (e.g., a different labeled sugar not present in the system) to normalize for suppression or enhancement of the signal. |
Data Presentation: Common Background Contaminants
The following table lists common background ions frequently observed in mass spectrometry that could interfere with your measurements. Comparing unexpected peaks in your spectra to this list can help in troubleshooting.[4]
| Contaminant Class | Common Ions | Accurate Mass (m/z) | Potential Source |
| Solvents/Additives | Formic acid (dimer) [M+H]⁺ | 93.0182 | Mobile phase |
| Trifluoroacetic acid (dimer) [M+H]⁺ | 228.9804 | Mobile phase | |
| Triethylamine [M+H]⁺ | 102.1283 | Solvent impurity, ion-pairing agents[8] | |
| Plasticizers | Di-octyl phthalate (DOP) [M+Na]⁺ | 413.2662 | Plastic labware (tubes, plates) |
| Dibutyl phthalate (DBP) [M+H]⁺ | 279.1591 | Plastic labware | |
| Polymers | Polyethylene glycol (PEG) | Series of peaks 44.0262 Da apart | Detergents, lubricants |
| Polydimethylsiloxane (PDMS) | Series of peaks 74.0188 Da apart | Silicone tubing, septa, grease | |
| Detergents | Triton X-100 | Complex series of PEG-like peaks | Cell lysis buffers, cleaning agents |
Experimental Protocols & Workflows
Protocol: Natural Abundance Correction
Correcting for natural isotopic abundance is a computational process applied after data acquisition.
-
Acquire Data: Analyze your samples containing this compound using LC-MS/MS. Integrate the peak areas for all relevant mass isotopologues (e.g., from M+0 to M+6 for fructose).[13]
-
Determine Elemental Formula: Establish the precise elemental formula for the ion being measured. This must include not only the fructose molecule but also any derivatization agents used during sample preparation, as these add atoms with their own natural isotopes.[7]
-
Use Correction Software: Employ a specialized software tool or algorithm (e.g., AccuCor, IsoCor) to perform the correction.[9][13] These tools use matrix-based calculations to subtract the contribution of natural isotopes from the measured isotopologue distribution.
-
Verify Correction: As a quality control step, analyze an unlabeled fructose standard. After natural abundance correction, its signal should be almost entirely at M+0, with negligible signals at higher masses.
Workflow Diagrams
The following diagrams illustrate key workflows for managing and correcting background noise.
Caption: General workflow for minimizing and correcting background noise.
Caption: Troubleshooting decision tree for high background noise.
References
- 1. Denoising Search doubles the number of metabolite and exposome annotations in human plasma using an Orbitrap Astral mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. ccc.bc.edu [ccc.bc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systems-Level Annotation of a Metabolomics Data Set Reduces 25,000 Features to Fewer than 1,000 Unique Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.25 [isotope.com]
- 11. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.5 [isotope.com]
- 12. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.1MG [isotope.com]
- 13. 13C-isotopic labeling experiments and mass isotopomer analysis [bio-protocol.org]
Technical Support Center: Quantification of Low-Abundance D-Fructose-13C6,d7 Metabolites
Welcome to the technical support center for the quantification of low-abundance D-Fructose-13C6,d7 metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges of using this heavy-isotope labeled tracer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance this compound metabolites?
A1: The primary challenges stem from a combination of factors:
-
Low Signal Intensity: By definition, low-abundance metabolites generate weak signals that can be difficult to distinguish from baseline noise.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
-
Isotopic Interference: Natural abundance of isotopes in both the analyte and co-eluting compounds can interfere with the measurement of the labeled fructose metabolite.
-
Chromatographic Resolution: Achieving baseline separation of fructose from other isomeric sugars (like glucose) is critical and can be challenging.
-
Kinetic Isotope Effect (KIE): The presence of seven deuterium atoms can alter the reaction rates of metabolic enzymes, potentially affecting the metabolic fate of the tracer compared to its unlabeled counterpart.[1] This is a more significant concern with deuterium than with 13C labeling.[2]
Q2: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for my analysis?
A2: The choice between GC-MS and LC-MS depends on your specific experimental needs and available instrumentation.
-
GC-MS often provides excellent chromatographic separation and established fragmentation libraries. However, it requires chemical derivatization to make sugars like fructose volatile.[3][4][5] This additional sample preparation step can introduce variability. Oximation followed by silylation or acetylation are common derivatization methods for sugars.[5]
-
LC-MS can analyze fructose without derivatization, simplifying sample preparation. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for separating polar metabolites like sugars. However, LC-MS can be more susceptible to matrix effects and ion suppression.
Q3: How does the dual labeling (13C6 and d7) affect the analysis?
A3: The dual labeling provides a distinct mass shift, moving the metabolite's signal to a region of the mass spectrum with potentially lower background noise. However, it also presents unique considerations:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography due to the kinetic isotope effect.[6] This effect should be characterized to ensure correct peak identification.
-
Fragmentation Patterns: The fragmentation of the molecule in the mass spectrometer might be altered by the presence of both 13C and deuterium, although the fundamental fragmentation pathways of the sugar backbone are likely to be preserved.[7][8] It is advisable to analyze a pure standard of this compound to confirm its fragmentation pattern and retention time.
-
Data Analysis: The software used for data analysis must be capable of correcting for the natural abundance of isotopes to accurately determine the enrichment of the labeled species.
Q4: How can I minimize matrix effects in my experiment?
A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.
-
Chromatographic Separation: Optimize your chromatographic method to separate the this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that is not expected to be present in the sample can help to correct for matrix effects and variations in sample processing.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may not be feasible for already low-abundance metabolites.
Troubleshooting Guides
Issue 1: Poor Signal Intensity / Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Concentration | - Concentrate the sample if possible without concentrating interfering matrix components. - Increase the injection volume, but be mindful of potential peak broadening. |
| Ion Suppression | - Improve sample cleanup to remove interfering compounds.[9] - Optimize chromatographic separation to move the analyte away from suppressive matrix components. - Consider using a different ionization source or polarity. |
| Suboptimal MS Parameters | - Tune the mass spectrometer for the specific m/z of this compound. - Optimize source parameters (e.g., gas flows, temperatures) and collision energy for the specific analyte. |
| Inefficient Derivatization (GC-MS) | - Optimize the derivatization reaction conditions (temperature, time, reagent concentration). - Ensure reagents are fresh and not degraded. |
Issue 2: Inaccurate or Non-Reproducible Quantification
| Potential Cause | Troubleshooting Step |
| Matrix Effects | - Implement a more rigorous sample cleanup protocol. - Use a matrix-matched calibration curve. - Employ a suitable internal standard. |
| Poor Peak Integration | - Adjust integration parameters in your software to accurately capture the peak area. - Ensure good chromatographic peak shape. |
| Instrument Instability | - Check for fluctuations in temperature and pressure in the LC or GC system. - Perform regular calibration and maintenance of the mass spectrometer. |
| Natural Isotope Abundance Interference | - Use software that can accurately correct for the contribution of natural isotopes to the measured signal of the labeled analyte.[10] |
Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | - Dilute the sample or reduce the injection volume. |
| Column Contamination or Degradation | - Wash the column with a strong solvent. - If the problem persists, replace the column. |
| Inappropriate Mobile Phase (LC-MS) | - Ensure the pH of the mobile phase is appropriate for the analyte. - Check for mobile phase incompatibility or precipitation. |
| Issues with Derivatization (GC-MS) | - Incomplete derivatization can lead to multiple peaks for the same analyte. Optimize the reaction conditions.[5] |
Experimental Protocol: Quantification of this compound using LC-MS/MS
This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (from cell culture)
-
Metabolism Quenching: Rapidly quench metabolic activity by adding ice-cold saline or a quenching solution.
-
Cell Lysis and Extraction: Lyse cells using a solvent mixture (e.g., 80:20 methanol:water) at a cold temperature.
-
Protein Precipitation: Precipitate proteins by centrifugation at a high speed.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: HILIC column (e.g., 150 mm x 2.0 mm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: Start with a high percentage of mobile phase A and gradually increase mobile phase B to elute polar compounds.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for sugars.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: The calculated m/z of the deprotonated this compound.
-
Product Ions: Determine the major fragment ions by infusing a pure standard of this compound and performing a product ion scan.
-
Optimization: Optimize collision energy and other source parameters for the selected MRM transitions.
-
3. Data Analysis
-
Peak Integration: Integrate the peak area of the this compound MRM transition.
-
Calibration Curve: Prepare a calibration curve using a pure standard of this compound of known concentrations.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Isotope Correction: If measuring isotopic enrichment, use appropriate software to correct for natural isotope abundance.
Visualizations
Caption: A typical experimental workflow for quantifying this compound metabolites.
Caption: A decision tree for troubleshooting low signal intensity issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Fructose-5-13C | TRC-F792505-50MG | LGC Standards [lgcstandards.com]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete cell lysis for D-Fructose-13C6,d7 extraction
Welcome to the technical support center for ensuring complete cell lysis for the extraction of D-Fructose-13C6,d7 and other isotopically labeled metabolites. This guide provides troubleshooting tips and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of cell lysis in the context of this compound extraction?
The main goal is to completely disrupt the cell membrane and walls to release all intracellular contents, including the isotopically labeled this compound and its downstream metabolites, into a solution called a lysate.[1] This step is critical for accurately quantifying the enrichment of the stable isotope in various metabolic pathways through downstream analysis, typically mass spectrometry.[2][3]
Q2: How can I halt metabolic activity to preserve the isotopic labeling pattern of my metabolites at the time of extraction?
To prevent further metabolism of this compound after harvesting, you must perform metabolic quenching.[4] This is typically done by rapidly introducing a cold quenching solution, such as -20°C methanol or snap-freezing the entire plate in liquid nitrogen.[4][5] The ideal quenching solvent should immediately inhibit all enzymatic activity without damaging the cell membrane, which could cause metabolites to leak.[4]
Q3: Which cell lysis methods are most compatible with downstream mass spectrometry (MS) analysis?
For metabolomics studies using MS, it is crucial to use lysis methods that do not introduce interfering compounds like detergents or high concentrations of salts.[6]
-
Solvent-based lysis (e.g., using cold methanol, acetonitrile, or chloroform mixtures) is highly recommended. These methods both lyse the cells and extract the polar metabolites in a single step, and the solvents are compatible with MS analysis.[7]
-
Mechanical methods like sonication or bead beating are also suitable, provided the lysis buffer is MS-compatible (e.g., ammonium bicarbonate).[8]
-
Chemical lysis using detergents should generally be avoided, as detergents can suppress ionization in the mass spectrometer and complicate analysis.[6]
Q4: How do I choose the best lysis method for my specific cell type?
The choice of method depends on the structural properties of the cell.[2]
-
Mammalian cells: These have a relatively delicate plasma membrane and are easier to lyse. Gentle methods like osmotic shock, repeated freeze-thaw cycles, or solvent extraction are often sufficient.[2][9]
-
Bacterial cells: Bacteria, especially Gram-positive strains, have a thick peptidoglycan cell wall that requires more rigorous disruption.[2] Methods like sonication, bead beating, or enzymatic digestion with lysozyme are often necessary.[1][2] For Gram-negative bacteria, lysozyme is often used with detergents to break down both the cell wall and membrane.[6]
-
Yeast and Plant cells: These possess tough cell walls (chitin for yeast, cellulose for plants) and typically require aggressive mechanical disruption (e.g., bead beater, French press) or specific enzymatic cocktails (e.g., zymolyase, cellulase).[1][6]
Troubleshooting Guide
Issue 1: Low yield of this compound or its metabolites.
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Verify lysis by viewing a sample of the cell suspension under a microscope. If intact cells are visible, increase the harshness of the lysis method (e.g., increase sonication time/power, use a stronger solvent, or add more grinding beads). For tough cells, combining methods, such as enzymatic pretreatment followed by mechanical disruption, can improve efficiency.[2][6] |
| Metabolite Degradation | Ensure all lysis and extraction steps are performed at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic degradation.[10] Use pre-chilled solvents and equipment.[9] Adding protease or phosphatase inhibitors may also be necessary depending on the experimental goals.[11][12] |
| Insufficient Cell Number | For metabolomics experiments, a minimum of 1 million cells is typically recommended, with 10 million being preferable to ensure metabolites are detectable.[4] If the protein concentration in the lysate is low, it may indicate an insufficient starting cell number. |
| Metabolite Leakage during Quenching/Washing | Quenching should be performed rapidly. Rinsing cells with saline before quenching can improve sensitivity, but must be done quickly.[4] Using 100% methanol alone as a quencher may cause leakage of some metabolites.[4] An 80% methanol solution is often used to mitigate this.[7] |
Issue 2: High sample viscosity after lysis.
| Possible Cause | Recommended Solution |
| Release of DNA and RNA | The release of nucleic acids from the nucleus can make the cell lysate very viscous, which interferes with pipetting and downstream processing.[11] |
| Add a nuclease, such as DNase I or Benzonase®, to the lysis buffer to digest the nucleic acids.[11][13] Ensure any necessary cofactors like Mg2+ are present for optimal enzyme activity.[11] Alternatively, mechanical shearing of the DNA through sonication can also reduce viscosity.[13] |
Issue 3: Poor reproducibility between samples.
| Possible Cause | Recommended Solution |
| Inconsistent Lysis | Standardize the lysis protocol precisely. For mechanical methods, ensure the duration and power (e.g., sonication) or time and speed (e.g., bead beater) are identical for all samples.[14] Inconsistent handling can lead to variability.[9] |
| Variable Cell Culture Conditions | Ensure cells are harvested at the same growth phase (e.g., logarithmic phase) and confluence, as metabolic profiles can change significantly depending on the cell state.[15] |
| Inexact Sample Handling | Keep all samples on ice throughout the procedure to prevent metabolic changes.[9] Ensure volumes of lysis buffer are appropriate for the size of the cell pellet to maintain a consistent cell-to-buffer ratio. |
Data and Methodologies
Comparison of Common Lysis Methods for Metabolite Extraction
| Method | Principle | Advantages | Disadvantages | Best For | MS Compatibility |
| Solvent Extraction | Organic solvents (e.g., Methanol, Acetonitrile) disrupt lipid membranes and precipitate proteins, simultaneously lysing cells and extracting small molecule metabolites.[14] | Simple, rapid, combines lysis and extraction, removes proteins, and is highly compatible with MS. | May not be effective for cells with tough walls (e.g., yeast, plants) unless combined with mechanical force. | Mammalian cells, Bacteria. | Excellent. |
| Sonication | High-frequency sound waves create cavitation bubbles whose collapse generates shear forces that rupture cell membranes.[9][10] | Efficient for a wide range of cells, including those with tough walls.[2] | Generates localized heat that can degrade temperature-sensitive metabolites; requires specialized equipment.[9][14] | Bacteria, Yeast, Mammalian cells. | Good (with MS-compatible buffer). |
| Bead Beating | High-speed agitation with small beads (glass, ceramic, or steel) physically grinds and disrupts cells.[10] | Very effective for tough-to-lyse cells. | Can generate heat; may release components from beads that interfere with analysis. | Yeast, Fungi, Plant cells, Bacteria. | Good (with MS-compatible buffer). |
| Freeze-Thaw | Repeated cycles of freezing (e.g., in liquid nitrogen or a dry ice/ethanol bath) and thawing form ice crystals that disrupt the cell membrane.[9][10] | Simple, does not require special equipment, generally gentle. | Can be time-consuming, and multiple cycles are often needed for complete lysis.[9] May not be sufficient for cells with strong walls. | Mammalian cells, some Bacteria.[14] | Excellent. |
| Enzymatic Lysis | Enzymes like lysozyme or zymolyase are used to digest specific components of the cell wall.[1][6] | Gentle and highly specific, preserving the integrity of intracellular components.[2] | Enzyme choice is cell-type specific; enzymes themselves are proteins that must be removed before MS analysis. Often requires combination with another method.[2][16] | Bacteria, Yeast, Plants. | Poor (requires extensive cleanup). |
Experimental Protocols
Protocol 1: Quenching and Solvent-Based Lysis/Extraction for Adherent Mammalian Cells
This protocol is adapted for extracting polar metabolites like fructose from adherent cells for MS-based analysis.
-
Cell Culture: Grow cells in a 6-well plate. Two hours before harvesting, replace the medium with fresh medium containing this compound to allow for isotopic labeling.
-
Quenching: Aspirate the culture medium. Immediately wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites. Aspirate the saline completely.
-
Metabolism Arrest: Place the plate on a bed of dry ice or a pre-chilled metal block to cool it rapidly. Add 1 mL of ice-cold extraction solvent (80% Methanol / 20% Water, v/v) to each well.[7] This step serves to both lyse the cells and quench metabolic activity.
-
Scraping and Collection: Use a cell scraper to detach the cells into the cold extraction solvent. Transfer the entire lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube vigorously for 30 seconds. Place it on ice for 15 minutes to allow for complete extraction and protein precipitation.
-
Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. Be careful not to disturb the pellet.
-
Storage: The sample is now ready for downstream analysis. If not analyzing immediately, store at -80°C.
Protocol 2: Sonication-Based Lysis for Bacterial Cells
This protocol is suitable for disrupting bacteria to extract labeled metabolites.
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet.
-
Washing: Wash the pellet twice with an ice-cold, MS-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) to remove media components.[8]
-
Resuspension: Resuspend the cell pellet in 5 volumes of the same ice-cold buffer. Transfer to a suitable tube for sonication.[8]
-
Lysis: Place the sample on ice to prevent heating.[8] Perform probe sonication using short bursts (e.g., 3 cycles of 15 seconds on, 30 seconds off) at an appropriate power setting (e.g., 20-30% amplitude).[8] The optimal settings may need to be determined empirically.
-
Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the insoluble cell debris.
-
Sample Collection: Collect the supernatant for subsequent analysis.
Visualized Workflows
References
- 1. blog.omni-inc.com [blog.omni-inc.com]
- 2. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 3. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 5. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracer Analysis in Isolated Mitochondria from Mammalian Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 9. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell lysis techniques | Abcam [abcam.com]
- 11. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. goldbio.com [goldbio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. colorado.edu [colorado.edu]
Technical Support Center: D-Fructose-13C6,d7 Isotope Tracing Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with D-Fructose-13C6,d7.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
Question: Why am I observing low or no ¹³C enrichment in my target metabolites?
Answer:
Low ¹³C enrichment is a frequent issue with several potential causes. Systematically investigate the following possibilities:
-
Suboptimal Cell Culture Conditions:
-
Incorrect Seeding Density: Cell density can significantly impact metabolism. An optimal initial cell seeding density is crucial for consistent results. For microencapsulated animal cell culture, a density of 4-5 x 10⁶ cells/mL has been shown to be optimal for specific growth rate and glucose consumption.[1] For other culture types, it is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line and experimental conditions.
-
Nutrient Competition: Standard culture media contain unlabeled fructose and glucose, which will compete with the this compound tracer and dilute the isotopic labeling.
-
-
Inefficient Isotopic Labeling Protocol:
-
Insufficient Labeling Time: It is critical to ensure that the metabolic pathways of interest have reached isotopic steady state, meaning the isotopic enrichment in a given metabolite is stable over time.[3][4] The time required to reach this state varies depending on the metabolite and the metabolic flux. Glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates can take several hours.[3]
-
Solution: Perform a time-course experiment (e.g., collecting samples at 2, 4, 8, 12, and 24 hours) to determine the point at which isotopic steady state is achieved for your target metabolites.[4]
-
-
Incomplete Media Exchange: Residual unlabeled media can dilute the tracer.
-
Solution: Before adding the labeling medium, quickly wash the cells with a base medium that does not contain glucose or fructose.[5]
-
-
-
Ineffective Quenching and Extraction:
-
Slow Metabolic Quenching: If metabolic activity is not halted instantly, the labeling patterns can change, leading to inaccurate results.
-
Metabolite Leakage or Degradation: Improper quenching or extraction can lead to the loss of intracellular metabolites.
-
Solution: Use a validated extraction method. A common approach involves a two-phase extraction with chloroform and methanol to separate polar metabolites from lipids.[5] Ensure all steps are performed at low temperatures to minimize enzymatic activity.
-
-
Question: My results are not reproducible between experiments. What could be the cause?
Answer:
Lack of reproducibility often stems from subtle variations in the experimental protocol. To improve consistency:
-
Standardize Cell Culture Practices:
-
Maintain a consistent cell passage number and ensure cells are in the same growth phase (e.g., exponential) at the start of each experiment.
-
Use a consistent cell seeding density as determined by optimization experiments.[1]
-
-
Control Labeling Conditions:
-
Maintain Consistent Sample Handling:
-
Use a standardized protocol for quenching, extraction, and sample storage.
-
Minimize the time between sample collection and analysis. If storage is necessary, store dried extracts at -80°C.[6]
-
-
Instrument Performance:
-
Regularly calibrate and maintain your LC-MS/MS system to ensure consistent performance.
-
Use an internal standard to account for variations in sample preparation and instrument response.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell seeding density for a this compound labeling experiment?
A1: The optimal cell seeding density is cell-line dependent and should be determined empirically. A range of 4 x 10⁴ to 1.25 x 10⁶ cells/cm² has been investigated for mesenchymal stem cells, with lower densities resulting in colonies with varied diameters and densities.[8] For microencapsulated cells, a density of 4-5 x 10⁶ cells/mL has been suggested as optimal.[1] It is recommended to perform a pilot experiment to identify the density that provides sufficient cell numbers for analysis without leading to over-confluence and altered metabolism.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time should be sufficient to reach isotopic steady state for your metabolites of interest. This can range from minutes for glycolytic intermediates to several hours for TCA cycle metabolites.[3] A time-course experiment is the most reliable way to determine the optimal labeling duration for your specific experimental system.[4]
Q3: What is the best method for quenching metabolism and extracting metabolites?
A3: A widely used and effective method is to rapidly quench metabolic activity with a cold solvent mixture. A common choice is an 80:20 methanol:water solution chilled to -70°C.[5] For extraction, a two-step process is often employed. After quenching, cells are scraped and lysed. A subsequent liquid-liquid extraction using a chloroform/methanol/water system allows for the separation of polar metabolites (in the aqueous phase) from lipids (in the organic phase).[5]
Q4: How should I prepare my samples for LC-MS/MS analysis?
A4: After extraction, the metabolite-containing phase (typically the aqueous phase for polar metabolites) should be dried, often using a speed vacuum or nitrogen stream.[5] The dried extract is then reconstituted in a solvent compatible with your LC method, such as 0.1% formic acid in water.[9] It is also recommended to include an internal standard during the extraction or reconstitution step to aid in quantification and account for sample loss.[7]
Q5: What are some key considerations for the LC-MS/MS method?
A5: For the analysis of polar metabolites like sugars and organic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for separation.[10] A C18 column with an ion-pairing reagent can also be effective.[9] For mass spectrometry, negative ion mode electrospray ionization (ESI) is typically used for these classes of compounds.[11]
Data Presentation
Table 1: Typical Metabolite Exchange Rates for Proliferating Cancer Cells. This data can serve as a general reference for expected metabolic activity.
| Metabolite | Typical Rate (nmol/10⁶ cells/h) |
| Glucose Uptake | 100–400 |
| Lactate Secretion | 200–700 |
| Glutamine Uptake | 30–100 |
| Other Amino Acids | 2–10 |
| (Data synthesized from multiple sources)[4] |
Table 2: Expected ¹³C Isotopologue Distribution in Key Metabolic Pathways from [U-¹³C₆]-Fructose. This table provides a simplified overview of expected labeling patterns once isotopic steady state is reached.
| Pathway | Metabolite | Expected Major Isotopologues | Interpretation |
| Glycolysis | Pyruvate | M+3 | Direct incorporation of three carbons from fructose. |
| TCA Cycle (1st Turn) | Citrate | M+2 | Condensation of M+2 Acetyl-CoA with unlabeled oxaloacetate. |
| α-Ketoglutarate | M+2 | Derived from M+2 Citrate. | |
| Succinate | M+2 | Derived from M+2 α-Ketoglutarate. | |
| Malate | M+2 | Derived from M+2 Succinate. | |
| TCA Cycle (Anaplerosis) | Malate | M+3 | Indicates pyruvate carboxylase activity, converting M+3 pyruvate to M+3 oxaloacetate, which then becomes M+3 malate.[3] |
| Fatty Acid Synthesis | Palmitate | M+2, M+4, M+6... | Incorporation of M+2 Acetyl-CoA units. |
| (Based on established metabolic pathways)[12] |
Experimental Protocols
1. Protocol for ¹³C Labeling of Adherent Mammalian Cells
-
Cell Seeding: Plate cells in 6-well plates at a pre-determined optimal density and allow them to adhere and grow overnight.
-
Media Preparation: Prepare a labeling medium consisting of glucose and fructose-free base medium supplemented with dialyzed FBS and the desired concentration of this compound (e.g., 10 mM).
-
Media Exchange:
-
Aspirate the growth medium from the wells.
-
Quickly wash the cell monolayer with 1-2 mL of glucose/fructose-free base medium.[5]
-
Immediately aspirate the wash medium and add the pre-warmed (37°C) labeling medium.
-
-
Incubation: Incubate the cells for the predetermined time required to reach isotopic steady state.
-
Metabolic Quenching:
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold (-70°C) 80:20 methanol:water to each well.[5]
-
Place the plate on dry ice or in a -80°C freezer for at least 15 minutes.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a speed vacuum or nitrogen evaporator.
-
Store the dried metabolite extract at -80°C until analysis.[6]
-
2. Protocol for LC-MS/MS Analysis of Polar Metabolites
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of 0.1% formic acid in water. Vortex and centrifuge to pellet any insoluble material.
-
LC Separation:
-
Column: HILIC column (e.g., 150 mm x 2.0 mm, 5 µm).[11]
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.[10]
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.[10]
-
Gradient: A suitable gradient to separate polar metabolites (e.g., linear gradient from 95% B to 40% B over 15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.
-
Mass Range: m/z 50-1000.
-
Source Parameters: Optimize gas temperatures, flow rates, and voltages for the specific instrument.
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Metabolic fate of this compound.
References
- 1. Optimization of the cell seeding density and modeling of cell growth and metabolism using the modified Gompertz model for microencapsulated animal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating D-Fructose-13C6,d7 as a Metabolic Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Fructose-13C6,d7 with other metabolic tracers, supported by experimental data and detailed protocols. The objective is to validate the use of this heavily labeled fructose isoform in metabolic research, offering insights into its advantages and applications in tracing the fate of fructose in biological systems.
Introduction to Fructose Metabolism and Tracing
Fructose is a monosaccharide naturally present in fruits and honey and is a component of sucrose and high-fructose corn syrup.[1][2] Unlike glucose, fructose is primarily metabolized in the liver, small intestine, and kidneys.[2][3][4] The metabolic pathway of fructose, known as fructolysis, is distinct from glycolysis.[4][5] In the liver, fructose is phosphorylated to fructose-1-phosphate (F1P) by fructokinase. Aldolase B then cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][3][5] These three-carbon units can then enter glycolysis, gluconeogenesis, or be directed towards triglyceride synthesis.[4][5]
Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, researchers can track the molecule's journey through various biochemical reactions. This compound is a stable isotope-labeled form of fructose where all six carbon atoms are replaced with carbon-13 (¹³C) and seven hydrogen atoms are replaced with deuterium (²H or D). This high degree of labeling provides a distinct mass shift, making it readily distinguishable from endogenous, unlabeled fructose in mass spectrometry-based analyses.
Comparison of this compound with Alternative Tracers
The choice of a metabolic tracer depends on the specific research question, the analytical platform available, and the biological system under investigation. Here, we compare this compound with other commonly used fructose tracers.
| Tracer | Key Features | Advantages | Disadvantages | Analytical Method(s) |
| This compound | Fully ¹³C-labeled carbon backbone; extensive deuterium labeling. | - High mass shift from endogenous fructose, minimizing background interference. - ¹³C labeling allows for tracing of the carbon skeleton through metabolic pathways. - Deuterium labeling can provide additional information on hydrogen exchange reactions and redox metabolism. | - Potential for kinetic isotope effects due to the high number of heavy atoms, which could slightly alter metabolic rates compared to the unlabeled molecule. - Higher cost of synthesis compared to singly labeled tracers. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| [U-¹³C6]-D-Fructose | All six carbon atoms are labeled with ¹³C.[6] | - Provides a complete picture of the carbon backbone's fate.[6] - Widely used and well-documented in metabolic studies.[6][7] - Less potential for kinetic isotope effects compared to the d7 variant. | - Lower mass shift compared to the ¹³C6,d7 variant, which might be a consideration in complex biological matrices. | Mass Spectrometry (MS), NMR Spectroscopy |
| [1-¹³C]-D-Fructose or [6-¹³C]-D-Fructose | Single ¹³C label at a specific carbon position. | - Cost-effective. - Useful for probing specific reactions, such as the pentose phosphate pathway. | - Provides limited information as only one carbon is traced. - The label can be lost as CO₂ early in metabolism, depending on the pathway. | Mass Spectrometry (MS), NMR Spectroscopy |
| D-Fructose-d7 | Labeled with seven deuterium atoms.[8] | - Useful for tracing hydrogen atoms. - Can be used in conjunction with ¹³C-glucose to study the interplay between glucose and fructose metabolism. | - Does not trace the carbon backbone, limiting its utility for tracking the full metabolic fate of fructose. | Mass Spectrometry (MS) |
Experimental Data: Tracing [U-¹³C6]-D-Fructose in Human Adipocytes
A study by Singh et al. (2013) utilized [U-¹³C6]-D-fructose to investigate the metabolic fate of fructose in cultured human adipocytes.[6] This study provides a strong proxy for the utility of a fully ¹³C-labeled fructose tracer like this compound. The key findings are summarized below.
Table 1: Incorporation of ¹³C from [U-¹³C6]-D-Fructose into Key Metabolites in Differentiated Human Adipocytes
| Metabolite | ¹³C Label Incorporation (Relative Abundance) | Metabolic Pathway Implication |
| Glutamate | Dose-dependent increase | Fructose carbons enter the TCA cycle. |
| Palmitate (de novo synthesis) | Significant increase | Fructose is a substrate for fatty acid synthesis. |
| Lactate | Increased secretion | Fructose is readily metabolized through glycolysis. |
| Ribose | Inefficient labeling | Fructose does not efficiently enter the pentose phosphate pathway in this cell type.[6] |
Data adapted from Singh et al. (2013). The study demonstrated that fructose robustly stimulates anabolic processes, including glutamate and de novo fatty acid synthesis in human adipocytes.[6]
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is based on the methodology for tracing fructose metabolism in adipocytes.[6]
-
Cell Culture: Culture human pre-adipocytes and differentiate them into mature adipocytes using appropriate differentiation media.
-
Tracer Introduction: On the desired day of differentiation (e.g., day 12), replace the culture medium with a medium containing a specific concentration of this compound. The concentration should be chosen based on physiological relevance. A common approach is to have the labeled fructose constitute a certain percentage (e.g., 10%) of the total fructose in the medium.[6]
-
Incubation: Incubate the cells with the tracer for a defined period (e.g., 24-48 hours) to allow for the incorporation of the stable isotopes into various intracellular and secreted metabolites.
-
Sample Collection: At the end of the incubation period, collect both the cell culture medium and the cell lysates for subsequent analysis.
Sample Preparation and Metabolite Extraction
-
Medium: Centrifuge the collected medium to remove any cell debris. Store the supernatant at -80°C.
-
Cell Lysates: Wash the cells with ice-cold phosphate-buffered saline (PBS). Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them. Transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously and then centrifuge at high speed to pellet the protein and cell debris.
-
Drying: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
Mass Spectrometry Analysis
-
Derivatization: Re-suspend the dried metabolites in a derivatization agent (e.g., methoxylamine hydrochloride in pyridine followed by silylation) to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[9]
-
GC-MS or LC-MS Analysis: Inject the derivatized sample into a GC-MS or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Data Acquisition: Acquire data in full scan mode to detect all mass isotopologues of the targeted metabolites. The high mass resolution of modern mass spectrometers allows for the accurate determination of the isotopologue distribution.[10]
-
Data Analysis: The raw data is processed to identify metabolites and quantify the relative abundance of each mass isotopologue. This information is then used to calculate the fractional enrichment of the ¹³C and deuterium labels in each metabolite, providing insights into the activity of different metabolic pathways.
Visualizing Metabolic Pathways and Workflows
Fructose Metabolism Pathway
References
- 1. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 3. FRUCTOSE METABOLISM | PPTX [slideshare.net]
- 4. Fructolysis - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Fructose-1,1,3,4,5,6,6-d7 97 atom % D | 1313730-10-7 [sigmaaldrich.com]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Fructose in the Body: A Comparative Guide to Labeled and Unlabeled Isotope Tracing
For researchers, scientists, and drug development professionals, understanding the metabolic journey of fructose is paramount in elucidating its role in health and disease. This guide provides a comprehensive comparison of the metabolic fate of D-Fructose-13C6,d7, a stable isotope-labeled tracer, versus its unlabeled counterpart. By leveraging data from isotope tracer studies, we can meticulously track the transformation of fructose within the body, offering insights that are not possible with unlabeled fructose alone.
The fundamental principle of using stable isotope tracers like this compound is that they are metabolically indistinguishable from their naturally occurring, unlabeled forms. This allows researchers to follow the labeled carbon atoms through various metabolic pathways, providing a clear picture of how, where, and how quickly fructose is processed.
Quantitative Insights: The Metabolic Fates of Fructose
The following tables summarize key quantitative data from studies utilizing ¹³C-labeled fructose to trace its metabolic pathways in humans. These studies reveal the primary routes of fructose disposal, including its conversion to glucose, oxidation for energy, and transformation into lipids and lactate.
| Metabolic Fate | Percentage of Ingested ¹³C-Fructose | Study Conditions | Citation |
| Oxidation to CO₂ | 45.0% ± 10.7% | Non-exercising subjects (3-6 hours post-ingestion) | [1] |
| 45.8% ± 7.3% | Exercising subjects (2-3 hours post-ingestion) | [1] | |
| 32.2% ± 1.3% | Ingested with glucose in a mixed meal (6 hours post-ingestion) | [2][3] | |
| 36.6% ± 1.9% | Ingested without glucose in a mixed meal (6 hours post-ingestion) | [2] | |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours post-ingestion | [1] |
| 19.0% ± 1.5% | Ingested with glucose in a mixed meal (6 hours post-ingestion) | [2][3] | |
| 26.5% ± 1.4% | Ingested without glucose in a mixed meal (6 hours post-ingestion) | [2] | |
| Conversion to Lactate | ~25% | Within a few hours of ingestion | [1] |
| Conversion to Plasma Triglycerides (Direct) | <1% | - | [1] |
Table 1: Major Metabolic Fates of Ingested ¹³C-Fructose. This table quantifies the distribution of carbon atoms from ingested ¹³C-labeled fructose into various metabolic end products.
| Study Population | Fructose Dose | Conversion to Glucose | Fructose Oxidation | Citation |
| Healthy Adults | 0.5 g/kg | 0.27 ± 0.04 g/kg (31% of total glucose appearance) | 0.28 ± 0.03 g/kg (56% of fructose load) | [4] |
| Healthy Adults | 1 g/kg | 0.51 ± 0.03 g/kg (57% of total glucose appearance) | 0.59 ± 0.07 g/kg (59% of fructose load) | [4] |
Table 2: Dose-Dependent Conversion and Oxidation of ¹³C-Fructose. This table illustrates how the amount of ingested fructose influences its conversion to glucose and its oxidation rate.
Experimental Protocols: Tracing the Path of Fructose
The quantitative data presented above are derived from meticulously designed clinical studies. A common methodology involves the administration of ¹³C-labeled fructose to subjects, followed by the collection of biological samples to analyze the distribution of the ¹³C label.
A representative experimental protocol is as follows:
-
Subject Preparation: Healthy volunteers are typically studied after an overnight fast to ensure a baseline metabolic state.
-
Tracer Administration: A liquid meal containing a precise amount of ¹³C-labeled fructose (e.g., [U-¹³C₆]fructose) is ingested by the participants. In some studies, this is co-ingested with unlabeled glucose and other macronutrients to mimic a real-world meal.[2][3]
-
Sample Collection: Blood and breath samples are collected at regular intervals over several hours post-ingestion.
-
Isotope Analysis:
-
Breath Samples: The concentration of ¹³CO₂ in expired air is measured using isotope ratio mass spectrometry to quantify the rate of fructose oxidation.
-
Blood Samples: Plasma is analyzed to measure the concentration of ¹³C-labeled metabolites such as glucose, lactate, and triglycerides. This is often achieved using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Calculation: The rate of appearance of ¹³C in different metabolites is calculated to determine the percentage of the ingested fructose that has been converted to those products.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of fructose and the experimental workflow for tracer studies.
Figure 1: Metabolic Pathways of Fructose. This diagram illustrates the primary routes of fructose metabolism in the liver.
Figure 2: Experimental Workflow for Fructose Tracer Studies. This diagram outlines the key steps in a typical stable isotope tracer study.
Conclusion
The use of this compound and other stable isotope-labeled fructose tracers has been instrumental in quantifying the metabolic fate of this key dietary sugar. The data clearly demonstrate that ingested fructose is rapidly taken up by the liver and directed into several major pathways, including conversion to glucose, oxidation for energy, and synthesis of lactate and lipids. While unlabeled fructose follows the same metabolic routes, the use of labeled tracers provides the crucial ability to distinguish the fate of exogenously supplied fructose from the body's endogenous pools. This distinction is vital for accurately assessing the impact of dietary fructose on metabolic health and for the development of therapeutic strategies targeting fructose metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Fate of Fructose Ingested with and without Glucose in a Mixed Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic fate of fructose ingested with and without glucose in a mixed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The contribution of naturally labelled 13C fructose to glucose appearance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling of Fructose: A Comparative Analysis
For researchers, scientists, and drug development professionals, the use of isotopically labeled molecules is a cornerstone of metabolic research. This guide provides a comparative analysis of different isotopic labels for fructose, offering insights into their performance, supported by experimental data and detailed methodologies. By understanding the nuances of each labeling strategy, researchers can better design experiments to trace the metabolic fate of fructose in various biological systems.
The most common stable isotopes used for labeling fructose are carbon-13 (¹³C) and deuterium (²H). These non-radioactive isotopes allow for the safe and effective tracking of fructose through metabolic pathways.[1] The choice between these labels, and the specific labeling pattern (uniformly labeled vs. position-specific), depends on the research question, the analytical techniques available, and the specific metabolic pathways under investigation.[2][3]
Comparative Performance of Fructose Isotopic Labels
The selection of an isotopic label for fructose is a critical decision in experimental design. The ideal label should exhibit high incorporation into downstream metabolites, be stable throughout the experimental process, and be readily distinguishable from endogenous molecules. This section compares the performance of commonly used fructose labels based on available data.
Table 1: Comparison of ¹³C and ²H Fructose Labels
| Feature | Carbon-13 (¹³C) Labeled Fructose | Deuterium (²H) Labeled Fructose | Key Considerations & References |
| Natural Abundance | ~1.1% | ~0.015% | The low natural abundance of both isotopes allows for sensitive detection of the introduced label.[4] |
| Chemical Stability | C-C bonds are highly stable. | C-²H bonds are generally stable, but there is a potential for label loss through exchange reactions, particularly in certain enzymatic steps.[4] | |
| Kinetic Isotope Effect (KIE) | Generally small due to the modest mass difference between ¹²C and ¹³C.[4] | Can be significant due to the ~100% mass increase from ¹H to ²H, potentially altering reaction rates.[4] | |
| Analytical Detection | Primarily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution MS can distinguish ¹³C from other isotopes.[5][5][6] | Detected by MS and NMR. High-resolution MS is required to differentiate from ¹³C labels in dual-labeling studies.[5] | |
| Cost | Generally more expensive than deuterated compounds. | Typically more cost-effective than ¹³C-labeled counterparts. | |
| Common Applications | Metabolic flux analysis, tracing carbon backbone rearrangements.[7] | Tracing hydrogen atoms, particularly in studies of water production and redox metabolism.[8] |
Table 2: Performance of Uniformly vs. Position-Specific ¹³C-Fructose Labels
| Feature | Uniformly Labeled ([U-¹³C₆]) Fructose | Position-Specific Labeled Fructose (e.g., [1-¹³C]) | Key Considerations & References |
| Information Yield | Provides a general overview of the contribution of fructose carbon to downstream metabolites.[9] | Allows for the tracing of specific carbon atoms through metabolic pathways, providing detailed mechanistic insights.[10] | |
| Metabolic Flux Analysis | Useful for determining the overall contribution of fructose to various metabolic pathways.[7] | Essential for resolving fluxes through specific enzymatic reactions and pathways with carbon rearrangements.[10] | |
| Synthesis | Generally more straightforward and less expensive to synthesize. | Synthesis is more complex and costly due to the need for specific carbon labeling. | |
| Data Interpretation | Simpler to analyze the overall enrichment in product molecules. | Requires more sophisticated analysis to track the position of the label in downstream metabolites.[10] | |
| Example Application | Quantifying the total amount of fructose converted to glucose or lactate.[11][12] | Determining the fate of the C1 or C6 carbon of fructose in the pentose phosphate pathway. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data in isotopic labeling studies. The following sections provide methodologies for key experiments involving the analysis of isotopically labeled fructose and its metabolites.
Protocol 1: Stable Isotope Tracing in Cell Culture
This protocol outlines a general workflow for a stable isotope tracing experiment using cultured mammalian cells.
Materials:
-
Basal medium (e.g., DMEM) lacking glucose and glutamine
-
Dialyzed Fetal Bovine Serum (dFBS)[13]
-
Isotopically labeled fructose (e.g., [U-¹³C₆]-fructose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solvent (e.g., 80:20 methanol:water), ice-cold
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of harvesting.
-
Media Preparation: Prepare the labeling medium by supplementing the basal medium with dFBS, glutamine, and the desired concentration of unlabeled glucose and isotopically labeled fructose.
-
Labeling: When cells reach the desired confluency, aspirate the growth medium and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled fructose. The incubation time will vary depending on the metabolic pathway of interest.[5]
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular label.
-
Immediately add ice-cold extraction solvent to the plate to quench metabolic activity.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation for Analysis: Collect the supernatant containing the extracted metabolites for subsequent analysis by GC-MS or LC-MS.
Protocol 2: GC-MS Analysis of Fructose and its Metabolites
This protocol describes the derivatization and analysis of fructose and related metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to make the polar sugar molecules volatile for GC analysis.[1][14]
Materials:
-
Dried metabolite extract
-
Methoxylamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS system
Procedure:
-
Derivatization (Methoximation):
-
Add methoxylamine hydrochloride in pyridine to the dried metabolite extract.
-
Incubate at a controlled temperature (e.g., 30°C) for 90 minutes to form methoxime derivatives of the carbonyl groups.[15]
-
-
Derivatization (Silylation):
-
Add MSTFA to the sample.
-
Incubate at a controlled temperature (e.g., 37°C) for 30 minutes to silylate the hydroxyl and amine groups.[15]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate GC column and temperature gradient to separate the derivatized metabolites.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to identify and quantify the different isotopologues of each metabolite.
-
Protocol 3: NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites
This protocol provides a general outline for the preparation and analysis of samples from ¹³C-fructose labeling experiments using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Metabolite extract
-
NMR buffer (containing a pH indicator and a chemical shift reference standard, e.g., DSS)
-
D₂O
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Lyophilize the metabolite extract to remove the solvent.
-
Reconstitute the dried extract in a precise volume of NMR buffer prepared in D₂O.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹³C NMR spectra.
-
For more detailed structural information and isotopomer analysis, acquire two-dimensional (2D) NMR spectra such as ¹H-¹³C HSQC.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify and quantify the ¹³C-labeled metabolites based on their chemical shifts and coupling patterns. The presence of ¹³C-¹³C J-coupling can provide information on the connectivity of labeled carbons.[4]
-
Visualizing Experimental and Metabolic Pathways
To aid in the understanding of experimental design and the underlying biology, the following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow and the metabolic pathways of fructose.
Caption: A typical workflow for a comparative isotopic labeling study.
Caption: Key metabolic pathways of fructose metabolism.
By carefully considering the type of isotopic label and employing robust experimental and analytical protocols, researchers can gain valuable insights into the complex and dynamic nature of fructose metabolism. This knowledge is essential for advancing our understanding of metabolic diseases and developing novel therapeutic strategies.
References
- 1. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 13C NMR spectrometric method for the determination of intramolecular δ13C values in fructose from plant sucrose samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The contribution of naturally labelled 13C fructose to glucose appearance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 11. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. shimadzu.com [shimadzu.com]
D-Fructose-¹³C₆,d₇: A Comprehensive Guide to its Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex pathways that govern cellular function. Among these, D-Fructose-¹³C₆,d₇ has emerged as a powerful probe for dissecting the metabolic fate of fructose, a monosaccharide increasingly implicated in a range of metabolic disorders. This guide provides a comprehensive comparison of D-Fructose-¹³C₆,d₇ with other isotopic tracers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tools for their investigations.
Unraveling Fructose Metabolism: The Advantage of Uniform Labeling
D-Fructose-¹³C₆,d₇ is a uniformly labeled isotopologue of fructose, meaning all six carbon atoms are replaced with the stable isotope ¹³C. This comprehensive labeling allows for the tracking of the entire carbon backbone of the fructose molecule as it is metabolized. This is a significant advantage over positionally labeled tracers (e.g., [1-¹³C]fructose or [6-¹³C]fructose), where only a single carbon atom is labeled. With D-Fructose-¹³C₆,d₇, researchers can trace the distribution of all six fructose-derived carbons into a multitude of downstream metabolites, providing a global and quantitative view of fructose metabolism.[1]
Studies have demonstrated the utility of [U-¹³C₆]-d-fructose in tracking the metabolic fate of fructose in various cell types, including human adipocytes.[1] By employing mass spectrometry to analyze the incorporation of ¹³C into key metabolites, researchers can quantify the flux of fructose through central metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and de novo fatty acid synthesis.[1]
Comparison with Alternative Tracers
While direct comparative studies are limited, the choice of tracer fundamentally dictates the scope of metabolic inquiry.
| Tracer | Advantages | Disadvantages | Primary Applications |
| D-Fructose-¹³C₆,d₇ | - Traces all six carbon atoms, providing a complete picture of fructose's metabolic fate.[1]- Enables quantification of flux through multiple interconnected pathways simultaneously.[1]- Allows for the analysis of mass isotopomer distributions to infer pathway activity. | - Higher cost compared to positionally labeled tracers.- Data analysis can be more complex due to the larger number of labeled isotopologues. | - Global metabolic flux analysis of fructose metabolism.- Investigating the contribution of fructose to various biosynthetic pathways (e.g., lipogenesis, amino acid synthesis).[1]- Elucidating the interplay between different metabolic pathways. |
| [1-¹³C]fructose | - Lower cost.- Simpler data analysis focusing on the fate of the C1 carbon. | - Provides limited information on the overall metabolism of the fructose backbone.- The label can be lost as ¹³CO₂ in the pentose phosphate pathway, potentially underestimating flux through this pathway. | - Assessing entry of fructose into glycolysis via the fructose-1-phosphate pathway.- Estimating pentose phosphate pathway activity (with caveats). |
| [6-¹³C]fructose | - Lower cost.- The C6 carbon is retained through the initial steps of glycolysis. | - Provides limited information on the overall metabolism of the fructose backbone. | - Tracing the flux of the latter half of the fructose molecule through glycolysis and into the TCA cycle. |
| ¹⁴C-labeled fructose | - High sensitivity of detection. | - Radioactive, requiring specialized handling and disposal.- Does not provide positional information for mass isotopomer analysis. | - Historically used for measuring overall oxidation rates and conversion to other metabolites. |
| ¹³C-labeled glucose | - Useful for comparing the metabolic fates of glucose and fructose. | - Does not directly trace fructose metabolism. | - Investigating the interaction and competition between glucose and fructose metabolism. |
Key Applications of D-Fructose-¹³C₆,d₇
Quantifying Metabolic Fluxes in Adipocytes
A key application of [U-¹³C₆]-d-fructose has been to delineate the metabolic response of human adipocytes to fructose exposure.[1] These studies have revealed that fructose robustly stimulates anabolic processes in fat cells, including the synthesis of glutamate and fatty acids.[1]
Experimental Data Summary:
| Metabolite | ¹³C Labeling from [U-¹³C₆]-d-fructose | Implication |
| Glutamate | Significant dose-dependent increase in ¹³C enrichment.[1] | Increased entry of fructose-derived carbons into the TCA cycle.[1] |
| Palmitate (de novo synthesis) | Dose-dependent increase in ¹³C-labeled acetyl units.[1] | Fructose is a significant substrate for new fatty acid synthesis in adipocytes.[1] |
| Lactate | Dose-dependent release of ¹³C-lactate. | Increased glycolytic processing of fructose. |
| CO₂ | Slight but significant increase in released ¹³CO₂ at higher fructose concentrations.[1] | Fructose is metabolized in the TCA cycle for energy production.[1] |
Elucidating Fructose Conversion to Glucose
In pediatric research, [U-¹³C]fructose has been instrumental in understanding the pathways of fructose conversion to glucose in both normal children and those with hereditary fructose intolerance (HFI).[2] These studies, utilizing ¹³C NMR spectroscopy, have quantified the contribution of different enzymatic pathways to this conversion process.[2]
Experimental Protocols
The following is a generalized protocol for a ¹³C fructose tracer experiment in cultured adipocytes, based on published methodologies.[1]
Cell Culture and Labeling:
-
Culture human preadipocytes (e.g., Simpson-Golabi-Behmel Syndrome cells) to confluence.
-
Differentiate preadipocytes into mature adipocytes using a standard differentiation cocktail.
-
On day 14 of differentiation, replace the culture medium with a medium containing the desired concentration of unlabeled fructose and 10% [U-¹³C₆]-d-fructose.
-
Incubate the cells for 48 hours to achieve isotopic steady state.
Sample Collection and Preparation:
-
Collect the culture medium and centrifuge to remove cellular debris.
-
Wash the adherent cells with ice-cold PBS.
-
Scrape the cells into a suitable buffer and homogenize.
-
Perform metabolite extractions from the medium and cell lysates using appropriate solvent systems (e.g., methanol/chloroform/water for polar metabolites).
GC-MS Analysis:
-
Derivatize the extracted metabolites to increase their volatility for gas chromatography (e.g., silylation for sugars and organic acids).
-
Inject the derivatized samples onto a GC-MS system.
-
Use a suitable GC column (e.g., DB-5ms) and temperature gradient to separate the metabolites.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the target metabolites.
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Calculate the fractional contribution of fructose to the synthesis of each metabolite.
-
Use metabolic flux analysis software to calculate the absolute or relative fluxes through the metabolic pathways of interest.
Metabolic Pathway Visualization
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways traced by D-Fructose-¹³C₆,d₇.
Caption: Metabolic fate of D-Fructose-¹³C₆ in glycolysis and connected pathways.
Caption: Entry of D-Fructose-¹³C₆ into the Pentose Phosphate Pathway.
Conclusion
D-Fructose-¹³C₆,d₇ is a versatile and powerful tool for researchers investigating the complexities of fructose metabolism. Its ability to trace the entire carbon backbone of the fructose molecule provides a comprehensive and quantitative view of its metabolic fate, offering significant advantages over positionally labeled tracers. By carefully designing experiments and utilizing advanced analytical techniques such as mass spectrometry and NMR, researchers can leverage D-Fructose-¹³C₆,d₇ to gain critical insights into the role of fructose in health and disease, ultimately paving the way for the development of new therapeutic strategies for metabolic disorders.
References
Safety Operating Guide
Proper Disposal of D-Fructose-13C6,d7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of D-Fructose-13C6,d7, a non-radioactive, stable isotope-labeled sugar.
Key Safety Consideration: Stable Isotope vs. Radioactive Isotope
It is crucial to understand that this compound is a stable isotope-labeled compound and is not radioactive. Therefore, its disposal does not require the specialized procedures mandated for radioactive waste. The disposal protocol is determined by the chemical's inherent properties, which in the case of D-Fructose, are non-hazardous.
Summary of Disposal and Safety Information
The following table summarizes the key characteristics and recommended disposal procedures for this compound, based on available safety data sheets (SDS) and general laboratory waste guidelines.
| Characteristic | Information | Citation |
| Hazard Classification | Not classified as a hazardous substance. | [1][2][3][4][5] |
| Primary Disposal Route | Treat as non-hazardous chemical waste. | [6][7][8] |
| Solid Waste Disposal | May be disposed of in regular laboratory trash, provided it is not mixed with hazardous materials. | [6][8] |
| Liquid Waste Disposal (Aqueous Solutions) | Small quantities of aqueous solutions may be permissible for drain disposal with copious amounts of water, subject to institutional and local regulations. | [6][9][10] |
| Regulatory Oversight | Disposal should adhere to institutional Environmental Health & Safety (EH&S) guidelines and local regulations for non-hazardous waste. | [6][7][10] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE (gloves, safety glasses, lab coat) is recommended during handling and disposal. | [1][2] |
Experimental Protocols
Given that this compound is a non-hazardous compound, specific experimental protocols for its degradation or neutralization prior to disposal are generally not required. Standard laboratory procedures for the disposal of non-hazardous chemical waste are sufficient.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound. This workflow emphasizes the importance of consulting the Safety Data Sheet (SDS) and adhering to your institution's specific guidelines.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for the product you are using and adhere to all local and institutional regulations regarding chemical waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. uprm.edu [uprm.edu]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. sfasu.edu [sfasu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. essex.ac.uk [essex.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
